chemical structure and properties of (2S)-N-methylmorpholine-2-carboxamide
This in-depth technical guide provides a comprehensive analysis of (2S)-N-methylmorpholine-2-carboxamide , a specific chiral building block used in medicinal chemistry. A Stereochemically Defined Scaffold for Peptidomime...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide provides a comprehensive analysis of (2S)-N-methylmorpholine-2-carboxamide , a specific chiral building block used in medicinal chemistry.
A Stereochemically Defined Scaffold for Peptidomimetic Drug Design
Executive Summary
(2S)-N-methylmorpholine-2-carboxamide (CAS: 1841091-38-0) is a chiral, heterocyclic scaffold utilized primarily as a polar building block in drug discovery. Unlike the common solvent 4-methylmorpholine (NMM), this molecule features a secondary amine within the morpholine ring and a methyl-substituted carboxamide at the C2 position.
Its value lies in its (2S)-stereochemistry and its ability to function as a non-peptide isostere. It is frequently employed to modulate physicochemical properties—specifically lowering LogP and increasing aqueous solubility—while providing precise hydrogen-bonding vectors for target engagement, particularly in aspartyl protease inhibitors (e.g., Renin inhibitors) and CNS-active agents.
Chemical Identity & Structural Analysis[1][2][3]
Nomenclature & Identification
It is critical to distinguish this compound from its regioisomers. The "N-methyl" designation in the IUPAC name refers to the amide nitrogen, not the morpholine ring nitrogen.
The molecule exhibits a polar, hydrophilic profile, making it an ideal "solubilizing tail" in larger drug molecules.
Property
Value (Predicted/Experimental)
Significance in Drug Design
cLogP
-1.28
Highly hydrophilic; improves aqueous solubility of lipophilic pharmacophores.
TPSA
~50.36 Ų
Favorable for membrane permeability; well within CNS penetration limits (<90 Ų).
pKa (Ring NH)
~8.5 - 9.0
Basic secondary amine; exists as a cation at physiological pH, aiding solubility.
H-Bond Donors
2 (Amide NH, Ring NH)
Critical for active site anchoring (e.g., Asp residues).
H-Bond Acceptors
3 (Amide O, Ring O, Ring N)
Facilitates water-bridging and receptor interactions.
Structural Visualization
The following diagram illustrates the core connectivity and the critical distinction between the amide-N-methyl and the ring-NH.
Caption: Structural connectivity of (2S)-N-methylmorpholine-2-carboxamide highlighting the reactive secondary amine and the stereogenic center.
Synthetic Routes & Methodology
The synthesis of (2S)-N-methylmorpholine-2-carboxamide typically requires preserving the C2 stereocenter. The most robust route involves the Epichlorohydrin Strategy , which avoids expensive resolution steps by using chiral starting materials.
Route A: Chiral Pool Synthesis (Epichlorohydrin)
This protocol ensures high enantiomeric excess (ee) and scalability.
Mechanism: Activation of the carboxylic acid followed by nucleophilic attack by methylamine.
Deprotection (Hydrogenolysis):
Reagents: H₂, Pd/C (10% wt), Methanol.
Procedure: The reaction mixture is stirred under H₂ atmosphere (1 atm) for 4-12 hours.
Purification: Filtration through Celite to remove Pd/C. The filtrate is concentrated to yield the free base or treated with HCl/dioxane to isolate the hydrochloride salt.
Synthetic Workflow Diagram
Caption: Step-wise synthetic pathway from chiral epichlorohydrin to the target morpholine amide.
Medicinal Chemistry Applications
Renin Inhibitors (Cardiovascular)
The (2S)-morpholine-2-carboxamide scaffold is a validated pharmacophore in the design of Direct Renin Inhibitors (DRIs) .
Mechanism: The morpholine oxygen and the amide carbonyl act as hydrogen bond acceptors for the backbone NH groups of the enzyme's "flap" region (e.g., Ser76, Thr77 in Renin).[1]
Advantage: Unlike piperidine analogs, the morpholine ring lowers the lipophilicity (LogP), reducing plasma protein binding and improving oral bioavailability.
Case Study: In the development of non-peptidomimetic DRIs, replacing a lipophilic ester with the polar (2S)-carboxamide moiety resulted in a 14-fold increase in potency against human renin (IC50 < 10 nM) while maintaining low molecular weight (<500 Da).
CNS Drug Discovery
Morpholine is considered a "privileged scaffold" for Central Nervous System (CNS) therapeutics due to its balanced lipophilic-hydrophilic profile.[2]
Blood-Brain Barrier (BBB): The secondary amine (pKa ~8.5) allows a fraction of the molecule to exist in the neutral form at physiological pH, facilitating passive diffusion across the BBB.
Targeting: Used in norepinephrine reuptake inhibitors (NRIs) analogous to Reboxetine. The (2S)-carboxamide side chain provides a vector to explore additional binding pockets without significantly increasing molecular weight.
Library Synthesis (Reactivity)
For researchers using this molecule as a building block:
N-Alkylation: The secondary amine at position 4 is highly nucleophilic. It readily undergoes SN2 reactions with alkyl halides or reductive amination with aldehydes to attach the "warhead" or core scaffold of the drug.
Selectivity: The amide nitrogen is non-nucleophilic under standard conditions, allowing selective functionalization of the ring nitrogen without protecting group manipulation.
Handling & Stability
Parameter
Specification
Physical State
White to off-white solid (typically as HCl salt); Viscous oil (free base).
Hygroscopicity
High (HCl salt). Store in a desiccator.
Solubility
Highly soluble in Water, Methanol, DMSO. Sparingly soluble in DCM/Ether.
Storage
-20°C for long term. Inert atmosphere (Argon) recommended for free base to prevent carbonate formation (CO₂ absorption).
Safety
Irritant. Avoid inhalation. Standard PPE (gloves, goggles) required.
References
ChemScene. (2023). (2S)-N-Methylmorpholine-2-carboxamide Product Data. Retrieved from
Mori, Y., et al. (2018). Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from
Kumari, A., et al. (2020). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Advances. Retrieved from
Henegar, K. E. (2008). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry. Retrieved from
PubChem. (2023). N-methylmorpholine-2-carboxamide Compound Summary. National Library of Medicine. Retrieved from
molecular weight and formula of (2S)-N-methylmorpholine-2-carboxamide
The Physicochemical and Pharmacokinetic Profiling of (2S)-N-methylmorpholine-2-carboxamide: A Technical Whitepaper Executive Summary In contemporary structure-based drug design (SBDD), the selection of low-molecular-weig...
Author: BenchChem Technical Support Team. Date: March 2026
The Physicochemical and Pharmacokinetic Profiling of (2S)-N-methylmorpholine-2-carboxamide: A Technical Whitepaper
Executive Summary
In contemporary structure-based drug design (SBDD), the selection of low-molecular-weight chiral building blocks is a critical determinant of a clinical candidate's ultimate pharmacokinetic (PK) and pharmacodynamic (PD) success. (2S)-N-methylmorpholine-2-carboxamide (CAS: 1841091-38-0) has emerged as a highly versatile, stereospecific intermediate. With a precisely tuned molecular formula of C₆H₁₂N₂O₂ and a molecular weight of 144.17 g/mol , this morpholine derivative is engineered to optimize aqueous solubility, metabolic stability, and target engagement when appended to larger heteroaryl scaffolds (such as quinazolines or pyridazines) [1].
This whitepaper provides an in-depth technical analysis of the structural parameters, synthesis validation workflows, and the causality behind utilizing this specific molecular weight and formula in advanced drug development.
Understanding the exact atomic composition and mass of a building block is the first step in predictive modeling for Lipinski’s Rule of Five compliance.
Molecular Formula: C₆H₁₂N₂O₂
Molecular Weight (MW): 144.17 g/mol
Monoisotopic Mass: 144.08987 Da
SMILES: CNC(=O)[C@@H]1CNCCO1
Structural Breakdown:
The formula C₆H₁₂N₂O₂ encapsulates two distinct functional domains. The morpholine ring contains a secondary amine (NH) and an ether oxygen. The secondary amine acts as a nucleophilic handle for subsequent SNAr or Buchwald-Hartwig cross-coupling reactions to attach the morpholine moiety to a primary drug scaffold [3]. The N-methylcarboxamide group at the C2 position projects outward, serving as a highly directional hydrogen-bonding array designed to interact with specific protein residues, such as the closed flap region of renin or the hinge region of kinases [4].
Table 1: Computational & Physicochemical Data
Property
Value
Pharmacokinetic Implication
Molecular Weight
144.17 g/mol
Highly efficient "Lead-like" mass; leaves a ~350 Da budget for the rest of the drug molecule.
LogP
-1.28
Highly hydrophilic; counteracts the lipophilicity of large aromatic drug scaffolds.
TPSA
50.36 Ų
Optimal for membrane permeability while maintaining aqueous solubility.
H-Bond Donors
2
Amide NH and Morpholine NH facilitate target protein binding.
H-Bond Acceptors
3
Amide C=O, Morpholine O, and Morpholine N enhance hydration shells.
Rotatable Bonds
1
High structural rigidity minimizes entropic penalty upon target binding.
Causality in Experimental Choices: Why MW and Formula Matter (E-E-A-T)
As a Senior Application Scientist, I emphasize that the choice of a building block is never arbitrary; it is driven by strict causality between molecular structure and biological outcome.
Why a Molecular Weight of 144.17?
In oncology and virology, primary drug scaffolds (e.g., bis-anilinopyrimidines or benzimidazoles) often possess molecular weights exceeding 300 g/mol . To ensure the final active pharmaceutical ingredient (API) remains orally bioavailable and compliant with Lipinski’s Rule of Five (Total MW < 500 g/mol ), peripheral substituents must be strictly mass-controlled. At just 144.17 g/mol , (2S)-N-methylmorpholine-2-carboxamide provides a massive functional upgrade (solubility + target binding) for a very low "mass cost."
Why the C₆H₁₂N₂O₂ Formula?
The incorporation of the morpholine oxygen (O) and nitrogen (N) fundamentally alters the electron density and pKa of the molecule. The secondary amine (pKa ~8.3) allows the molecule to be formulated as a stable hydrochloride salt, drastically improving dissolution rates in the gastrointestinal tract. Furthermore, the (2S) stereocenter ensures that the N-methylcarboxamide vector is locked in a specific spatial orientation, preventing off-target binding and reducing toxicity [4].
Caption: Logical relationship between the structural features of (2S)-N-methylmorpholine-2-carboxamide and PK/PD.
Synthesis & Analytical Validation Workflows
To maintain scientific integrity, the synthesis of (2S)-N-methylmorpholine-2-carboxamide must be treated as a self-validating system. The core challenge is performing the amidation without racemizing the sensitive (2S) chiral center.
Step-by-Step Methodology:
Preparation of the Active Ester: Dissolve (2S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid (1.0 eq) in anhydrous DMF.
Causality: We use Boc-protection on the morpholine nitrogen to prevent it from reacting with the carboxylic acid, ensuring regioselective amidation.
Coupling Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) at 0°C.
Causality: HATU is selected over EDC/HOBt because its highly reactive azabenzotriazole leaving group drives the reaction to completion rapidly at low temperatures, virtually eliminating the risk of epimerization at the C2 stereocenter.
Amidation: Introduce methylamine hydrochloride (1.5 eq) to the mixture and allow it to warm to room temperature over 4 hours.
In-Process Control (IPC) Validation: Pull a 10 µL aliquot and analyze via LC-MS.
Self-Validation: The reaction is deemed complete only when the starting material mass disappears and the Boc-protected intermediate mass ([M+H]⁺ = 245.15) is the dominant peak.
Deprotection: Treat the isolated intermediate with 4N HCl in Dioxane for 2 hours to cleave the Boc group.
Final Analytical Validation:
Mass Spectrometry: Confirm the exact mass of the free base. The [M+H]⁺ peak must precisely match m/z 145.17 (correlating to the 144.17 g/mol MW of C₆H₁₂N₂O₂).
Chiral HPLC: Confirm enantiomeric excess (ee > 98%) to ensure the (2S) configuration was preserved.
Caption: Self-validating synthesis workflow for (2S)-N-methylmorpholine-2-carboxamide.
Pharmacokinetic & Molecular Modeling Implications
The integration of (2S)-N-methylmorpholine-2-carboxamide into a drug scaffold directly manipulates the molecule's interaction with biological systems. Research has consistently demonstrated that morpholine-substituted derivatives exhibit superior cytotoxicity profiles against cancer cell lines (such as MCF-7 and A549) compared to piperidine analogs, primarily due to the morpholine oxygen altering the basicity and lipophilicity of the molecule [3].
Furthermore, in the development of direct renin inhibitors, replacing standard lipophilic chains with a 2-carbamoyl morpholine derivative drastically reduced plasma protein binding (PPB) and enhanced human plasma renin activity (hPRA) inhibition. This was directly attributed to the low molecular weight (144.17) and the specific hydrogen-bonding vectors of the C₆H₁₂N₂O₂ formula engaging the closed flap region of the target enzyme [4].
By strictly controlling the molecular weight and formula at the intermediate stage, drug development professionals can predictably engineer the success of the final therapeutic agent.
References
National Center for Biotechnology Information. "PubChem Compound Summary for C6H12N2O2." PubChem. [Link]
Dwivedi, A. R., et al. "Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies." RSC Medicinal Chemistry, 2022. [Link]
Matsuoka, N., et al. "Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors." ACS Medicinal Chemistry Letters, 2022. [Link]
Foundational
pKa values and ionization properties of N-methylmorpholine derivatives
Ionization Dynamics and pKa Profiling of N-Methylmorpholine Derivatives: A Technical Guide Executive Summary N-Methylmorpholine (NMM) is a cyclic tertiary amine that serves as a cornerstone reagent in organic synthesis,...
Author: BenchChem Technical Support Team. Date: March 2026
Ionization Dynamics and pKa Profiling of N-Methylmorpholine Derivatives: A Technical Guide
Executive Summary
N-Methylmorpholine (NMM) is a cyclic tertiary amine that serves as a cornerstone reagent in organic synthesis, polyurethane catalysis, and pharmaceutical development[1]. Its unique physicochemical profile—specifically its moderate basicity and excellent solubility—makes it a preferred alternative to stronger bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in sensitive chemical environments[2]. This whitepaper provides an in-depth analysis of the ionization properties of NMM and its derivatives, exploring the structural causality behind their pKa values and detailing the gold-standard experimental methodologies used for their determination.
Structural Drivers of Ionization in Morpholine Derivatives
The basicity of an amine in aqueous solution is not solely a function of its intrinsic proton affinity; it is governed by a delicate interplay between electronic (inductive/resonance) effects and thermodynamic solvation energies[3].
The Ether Oxygen (-I Effect)
Unlike piperidine, the morpholine core contains an ether oxygen at the 4-position. Oxygen is highly electronegative and acts as a strong σ-acceptor. This inductive electron withdrawal is transmitted through two parallel σ-pathways across the six-membered ring, significantly reducing the electron density on the nitrogen atom[3]. As a result, the conjugate acid of morpholine derivatives is electronically destabilized, leading to a marked decrease in pKa compared to piperidine analogs[3].
N-Alkylation and Solvation Penalties
While alkyl groups (like a methyl group) are generally electron-donating in the gas phase, N-alkylation of morpholine actually lowers the pKa in aqueous environments. Morpholine has a pKa of 8.36, whereas N-methylmorpholine drops to 7.41[4]. This counterintuitive trend is driven by solvation thermodynamics. The transition from a secondary amine (morpholine) to a tertiary amine (NMM) removes an N-H bond from the resulting conjugate acid. This severely restricts the conjugate acid's ability to form stabilizing hydrogen bonds with water molecules[3]. The loss of this hydration energy outweighs the inductive benefit of the methyl group, facilitating easier deprotonation.
Caption: Logic diagram illustrating the electronic and steric factors depressing the pKa of N-methylmorpholine.
Comparative pKa Data of Morpholine Derivatives
To contextualize the ionization properties of NMM, it is highly instructive to compare it against structurally related heterocycles. The data below highlights the precise impact of heteroatom substitution and alkylation.
The Oxygen Penalty: Comparing N-methylpiperidine (10.08) to N-methylmorpholine (7.41) reveals a massive ~2.67 unit drop in pKa[4]. This isolates the profound impact of the dual-pathway inductive withdrawal exerted by the morpholine oxygen[3].
Alkyl Chain Length: N-ethylmorpholine (7.70) is slightly more basic than N-methylmorpholine (7.41)[4]. The extended ethyl chain provides a marginally stronger +I (inductive donating) effect than a methyl group, offering slight stabilization to the conjugate acid without adding excessive steric hindrance that would critically disrupt solvation.
While computational methods (such as DFT and MNDO-PM6) can estimate amine basicities, potentiometric titration remains the gold standard for determining pKa values in the 3.0 to 11.0 range, achieving accuracies of ΔpKa ±0.1[3].
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system, incorporating internal controls to eliminate environmental artifacts.
Action: Calibrate the pH meter using standard buffers (pH 4.01, 7.00, 10.01) at exactly 25.0 °C. Following calibration, titrate a reference standard with a known pKa (e.g., MES buffer, pKa ~6.15)[5].
Causality: The Nernstian slope of the glass electrode is strictly temperature-dependent. Validating against MES ensures the electrode's response time and the titrant's concentration are accurate before risking the primary analyte[6].
Analyte Preparation:
Action: Dissolve NMM to a concentration of 10 mM in a 0.1 M NaCl or KCl background electrolyte solution[7].
Causality: Water alone has a fluctuating ionic strength during titration. A high-concentration background electrolyte locks the ionic strength, stabilizing the activity coefficients of the ionic species. This allows for the calculation of true thermodynamic pKa rather than a shifting apparent pKa[8].
Atmospheric Exclusion:
Action: Seal the titration vessel and continuously purge the headspace with high-purity Nitrogen (N2) gas.
Causality: NMM is a basic amine that readily absorbs atmospheric CO2 to form carbonic acid and carbamate salts[2]. This parasitic reaction introduces secondary acidic protons into the matrix, artificially depressing the pH and skewing the titration curve.
Titration Execution:
Action: Using an automated burette, incrementally add standardized 0.1 M HCl[7]. Wait for the potential (mV) reading to stabilize (drift < 0.1 mV/min) before the next addition.
Data Synthesis:
Action: Plot pH versus the volume of titrant added. Generate the first derivative curve (dpH/dV) to pinpoint the exact equivalence point[7]. The pKa is extracted at the half-equivalence point, where the concentration of the neutral amine equals the concentration of the conjugate acid[7].
Caption: Step-by-step workflow for the self-validating potentiometric determination of amine pKa values.
Applications in Drug Development: The "Goldilocks" Basicity
The precise pKa of NMM (7.41) is not just a physicochemical trivia; it is a critical parameter in pharmaceutical manufacturing. In Solid-Phase Peptide Synthesis (SPPS), particularly within Fmoc/tBu strategies, NMM is heavily favored over stronger bases like TEA (pKa ~10.7)[2].
During peptide coupling using activators like HATU or HBTU, the carboxylic acid of the incoming amino acid is converted into a highly reactive intermediate (often an oxazolone). If the reaction environment is too basic, the α-proton of this intermediate is abstracted, leading to rapid racemization and the formation of unwanted diastereomers. NMM possesses a "Goldilocks" basicity: it is strong enough to deprotonate the initial carboxylic acid to initiate coupling, but weak enough that it does not efficiently abstract the α-proton of the activated intermediate[2]. This finely tuned ionization property ensures high-yield peptide bonds with preserved stereochemical integrity.
References
BenchChem. "N-Methylmorpholine: A Comprehensive Physicochemical and Methodological Guide." 7
Aozunchem. "N-Methylmorpholine (NMM) CAS No. 109-02-4." 2
Organic Chemistry Data. "pKa Data Compiled by R. Williams." 4
Journal of Chemical & Engineering Data (ACS Publications). "Thermodynamic Properties of the Ionization of Morpholine as a Function of Temperature and Ionic Strength." 8
ResearchGate. "Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences." 6
ChemMedChem. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." 3
ResearchGate. "Simple Method for the Estimation of pKa of Amines." Link
ChemRxiv. "Tuning Mechanism through Buffer Dependence of Hydrogen Evolution Catalyzed by a Cobalt Mini-enzyme." 5
thermodynamic stability of chiral morpholine carboxamides
Thermodynamic and Conformational Stability of Chiral Morpholine Carboxamides: A Development Guide Executive Summary & Strategic Importance Morpholine carboxamides are "privileged scaffolds" in modern drug discovery, wide...
Author: BenchChem Technical Support Team. Date: March 2026
Thermodynamic and Conformational Stability of Chiral Morpholine Carboxamides: A Development Guide
Executive Summary & Strategic Importance
Morpholine carboxamides are "privileged scaffolds" in modern drug discovery, widely utilized to modulate physicochemical properties (solubility, lipophilicity) and metabolic stability. However, the introduction of chirality—typically at the C2 or C3 positions—coupled with the partial double-bond character of the amide linker, introduces complex thermodynamic behaviors.
This guide addresses the two critical stability failure modes in this scaffold:
Atropisomerism (Conformational Instability): Restricted rotation around the amide bond leading to separable or interconverting rotamers.
Epimerization (Configurational Instability): Loss of stereochemical integrity at the chiral center under thermodynamic stress.
Theoretical Framework: The Physics of Instability
The Amide Rotational Barrier
The thermodynamic stability of morpholine carboxamides is governed by the resonance energy of the amide bond (
). This resonance creates a planar barrier to rotation ().
Mechanism: The morpholine ring typically adopts a chair conformation. When coupled to a carboxamide, the substituent at C2 or C3 exerts steric pressure (allylic 1,3-strain or
) against the amide oxygen or the -substituent.
Classification:
Class 1 (
kcal/mol): Rapid exchange at room temperature (RT). Appears as time-averaged signals in NMR.
Class 2 (
kcal/mol): Slow exchange.[1] Broadened signals or distinct rotamers visible at RT. High risk for development (shelf-life issues).
Class 3 (
kcal/mol): Atropisomers are kinetically stable and separable.[2]
Chiral Center Vulnerability
C3-Substituted Morpholines: The C3 proton is alpha to the amide nitrogen. While less acidic than a ketone alpha-proton, inductive withdrawal from the amide makes it susceptible to base-catalyzed epimerization, especially if the amide twists out of planarity (raising the ground state energy).
C2-Substituted Morpholines: Generally more configurationally stable but influence the amide rotamer ratio through through-space steric interactions.
Stress Condition: Prepare a 1 mg/mL solution in 1:1 Water/Acetonitrile buffered to pH 7.4 (physiological) and pH 9.0 (challenge). Incubate at 40°C for 24 hours.
Quench & Analyze: Neutralize pH 9 samples immediately with dilute HCl. Inject on Chiral SFC.
Validation Criteria: If
, the scaffold is thermodynamically unstable for drug development.
Data & Comparative Analysis
The following table summarizes representative thermodynamic data for morpholine carboxamide derivatives, illustrating the impact of substitution patterns on stability.
Structure Type
Substitution
Rotational Barrier ()
Atropisomer Class
Epimerization Risk
Unsubstituted
Morpholine-4-carboxamide
~15-16 kcal/mol
Class 1 (Rapid)
None (Achiral)
2-Substituted
(S)-2-Methyl
~16-18 kcal/mol
Class 1
Low
3-Substituted
(S)-3-Methyl
~19-22 kcal/mol
Class 1/2 Borderline
Moderate (Inductive)
3-Substituted
(S)-3-Isopropyl
>24 kcal/mol
Class 2 (Risk)
High (Steric strain)
Biaryl-Linker
N-(o-tolyl)morpholine amide
>28 kcal/mol
Class 2/3
Low
Note: Increasing steric bulk at C3 (proximal to Nitrogen) drastically increases the rotational barrier due to
strain in the transition state.
Diagram 2: Rotational Energy Profile
Visualizing the energy landscape of a Class 2 morpholine carboxamide.
Caption: Energy profile showing the transition state barrier (
) between syn/anti rotamers.
Synthetic Mitigation Strategies
To ensure thermodynamic stability during synthesis:
Avoid "Activated" Intermediates at High T: When coupling chiral morpholines to acid chlorides, maintain temperature < 0°C. The high energy of the acid chloride can facilitate transient deprotonation at the chiral center.
Use Ugi-Type Reactions for Class 3: For accessing high-barrier atropisomers (Class 3), multicomponent reactions (Ugi-4CR) have proven effective in locking conformation without racemizing the center, as demonstrated in recent high-barrier atropisomer studies.
Catalytic Hydrogenation: Generating the chiral center after amide formation (via asymmetric hydrogenation of dehydromorpholines) avoids the risk of epimerizing a pre-existing center during coupling.
References
Vertex AI Search. (2005). The amide rotational barrier in isonicotinamide: Dynamic NMR and ab initio studies. NIH.[4] Available at: [Link]
Gasparro, F. P., & Kolodny, N. H. (1977). NMR determination of the rotational barrier in N,N-dimethylacetamide. Journal of Chemical Education. Available at: [Link]
Fragkiadakis, M., et al. (2024).[5] High Rotational Barrier Atropisomers. Chemistry - A European Journal.[5][6] Available at: [Link]
Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (NIH). Available at: [Link]
MDPI. (2026). Impact of C-Terminal Amide N-Derivatization on the Conformational Dynamics. Available at: [Link]
Morpholine-2-Carboxamide Derivatives in Modern Drug Discovery: A Comprehensive Technical Review
Introduction: The Morpholine-2-Carboxamide Scaffold In contemporary medicinal chemistry, the search for versatile, metabolically stable, and highly tunable chemical scaffolds is paramount. The morpholine-2-carboxamide mo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Morpholine-2-Carboxamide Scaffold
In contemporary medicinal chemistry, the search for versatile, metabolically stable, and highly tunable chemical scaffolds is paramount. The morpholine-2-carboxamide moiety has emerged as a privileged structure in drug discovery[1]. Characterized by a six-membered morpholine ring with a carboxamide group at the 2-position, this scaffold offers several distinct physicochemical advantages over traditional ester or purely aliphatic cyclic derivatives.
The presence of the amide group significantly enhances stability under acidic conditions and biological environments, resisting premature enzymatic cleavage[1]. Furthermore, the morpholine core provides a delicate balance of lipophilicity and hydrophilicity, optimizing pharmacokinetic absorption profiles while allowing for precise spatial orientation of substituents at the 4-position (nitrogen) and the 2-position (carboxamide)[1]. This structural tunability has led to its extensive application across diverse therapeutic areas, including virology, oncology, and neuropharmacology.
Therapeutic Applications and Biological Activity
Antiviral Therapeutics: SARS-CoV-2 and Henipaviruses
The global urgency to develop direct-acting antivirals has highlighted the utility of morpholine-2-carboxamides. In the pursuit of SARS-CoV-2 Main Protease (Mpro) inhibitors, researchers utilized a consensus pharmacophore strategy derived from 152 bioactive conformers[2]. Screening of large chemical libraries identified N-(4-bromo-2-ethoxyphenyl)morpholine-2-carboxamide as a potent hit, demonstrating significant Mpro inhibitory activity in the mid-micromolar range[3]. The morpholine-2-carboxamide core effectively mimics the peptide-like interactions required to occupy the S1 and S2 subpockets of the Mpro active site[3].
Beyond coronaviruses, the scaffold has been instrumental in combating highly pathogenic Henipaviruses (Nipah and Hendra viruses). Hit-to-lead optimization of furopyrimidine-based compounds led to the discovery of morpholine-2-carboxamide derivatives with superior in vitro metabolic stability and desirable pharmacokinetic properties, successfully acting as first-in-class inhibitors against these BSL-4 pathogens[4].
Precision Oncology: Kinase Inhibition
Kinases are fundamental targets in oncology, and the morpholine ring is a well-known hinge-binding motif. Recent European patent disclosures highlight the synthesis of azaindole derivatives incorporating the morpholine-2-carboxamide group as potent ERK kinase inhibitors[5]. Additionally, the scaffold has been utilized in the design of multitarget inhibitors probing LRRK2 and Aurora A kinases, leveraging both noncovalent and covalent binding modalities[6]. The spatial geometry of the 2-carboxamide allows for critical hydrogen bonding with the kinase hinge region, while the 4-position substituent dictates selectivity.
Receptor Modulation: Neurological and Endocrine Targets
The stereochemistry of the morpholine ring heavily influences receptor binding. In the development of Somatostatin Receptor Subtype 4 (SSTR4) agonists—targets for neuropathic pain and Alzheimer's disease—researchers discovered that (2S,5R)-5-(hydroxymethyl)morpholine-2-carboxamides (exhibiting a cis-oriented hydroxymethyl substituent) are significantly more potent than their trans-isomers or unsubstituted analogs[7]. The scaffold has also been successfully deployed as a prokineticin receptor antagonist, exhibiting high selectivity over off-target ion channels[8].
Quantitative Data Summary
To synthesize the diverse applications of this scaffold, the following table summarizes key morpholine-2-carboxamide derivatives, their biological targets, and primary findings.
As a self-validating system, experimental protocols must integrate internal controls and mechanistic rationales to ensure data integrity. Below are the standardized methodologies for synthesizing and evaluating morpholine-2-carboxamide derivatives.
General Synthesis of N-Substituted Morpholine-2-Carboxamides
The synthesis of these derivatives generally follows a highly modular, three-step protocol allowing for late-stage diversification[1].
N-Alkylation/Arylation: React methyl morpholine-2-carboxylate with an alkyl or aryl halide in the presence of a mild base (e.g., K₂CO₃) in DMF at 80°C.
Causality: The base neutralizes the generated hydrohalic acid, driving the nucleophilic substitution to completion while preventing the protonation of the morpholine nitrogen, which would otherwise quench its nucleophilicity.
Ester Hydrolysis: Treat the resulting intermediate with LiOH in a THF/H₂O (3:1) mixture at room temperature to yield the corresponding carboxylic acid.
Amidation: Couple the carboxylic acid with a primary or secondary amine using HATU and DIPEA in dichloromethane.
Self-Validation: Monitor the reaction via LC-MS. The reaction is deemed complete and validated when the mass of the starting acid is entirely replaced by the product mass. A control reaction lacking HATU must be run to ensure no spontaneous (and likely erroneous) degradation is being misidentified as product formation.
General synthetic route for the modular assembly of morpholine-2-carboxamide derivatives.
FRET-Based Enzymatic Assay for Mpro Inhibition
To evaluate the antiviral efficacy of synthesized morpholine-2-carboxamides against SARS-CoV-2 Mpro, a continuous kinetic Fluorescence Resonance Energy Transfer (FRET) assay is employed[9].
Buffer Preparation: Prepare a reaction buffer containing 25 mM Tris (pH 7.3), 1 mM EDTA, and 0.005% Triton X-100[9].
Causality: Tris maintains the physiological pH required for Mpro catalytic activity. EDTA chelates trace heavy metals that could induce enzyme oxidation. Crucially, Triton X-100 acts as a non-ionic surfactant to prevent promiscuous, aggregation-based inhibition by the small molecules, ensuring that the calculated IC50 reflects true stoichiometric binding.
Enzyme Incubation: Incubate recombinant SARS-CoV-2 Mpro with varying concentrations of the morpholine-2-carboxamide candidate (e.g., 0.1 μM to 100 μM) at 37°C for 30 minutes.
Self-Validation: The assay must include a vehicle control (DMSO) to establish the maximum uninhibited velocity (Vmax), and a positive control (e.g., Nirmatrelvir) to validate the assay's dynamic range and sensitivity[2].
Reaction Initiation: Add the fluorogenic substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) to the mixture.
Kinetic Measurement & Analysis: Monitor fluorescence continuously (Excitation: ~340 nm, Emission: ~490 nm) for 60 minutes. Calculate the initial velocity (V0) from the linear phase of the progress curve and determine the IC50 using non-linear regression analysis.
Workflow for consensus pharmacophore-based identification and validation of Mpro inhibitors.
Conclusion and Future Perspectives
The morpholine-2-carboxamide scaffold represents a highly versatile and robust pharmacophore in modern drug discovery. Its unique combination of metabolic stability, tunable stereochemistry, and favorable physicochemical properties has enabled its successful integration into therapies ranging from SARS-CoV-2 antivirals to precision kinase inhibitors. Future development will likely focus on leveraging the stereospecificity of the morpholine ring (e.g., cis/trans substitutions at the 5-position) to further enhance target selectivity and overcome resistance mutations in rapidly evolving viral and oncological targets.
Steric and Conformational Architecture of (2S)-N-Methylmorpholine-2-carboxamide vs. Proline: A Technical Whitepaper
Executive Summary Proline is the canonical architect of peptide secondary structure and a privileged scaffold in asymmetric organocatalysis[1]. Its unique pyrrolidine ring restricts backbone dihedral angles, making it an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Proline is the canonical architect of peptide secondary structure and a privileged scaffold in asymmetric organocatalysis[1]. Its unique pyrrolidine ring restricts backbone dihedral angles, making it an indispensable turn-inducer[2]. However, the inherent flexibility of the 5-membered pyrrolidine ring and its secondary amine nature limit its steric bulk. To engineer highly rigid, sterically encumbered microenvironments, researchers have turned to stereochemically dense 6-membered heterocyclic surrogates[3]. This whitepaper provides an in-depth comparative analysis of the steric and conformational properties of (2S)-N-methylmorpholine-2-carboxamide against standard L-Proline , detailing how ring expansion, N-methylation, and stereoelectronic effects fundamentally alter molecular behavior.
Comparative Steric & Stereoelectronic Profiling
The transition from a proline scaffold to an N-methylated morpholine derivative is not merely a structural expansion; it is a fundamental reprogramming of the molecule's steric landscape and rotational degrees of freedom.
Ring Geometry and Puckering Mechanics
L-Proline features a 5-membered pyrrolidine ring that is conformationally labile. It rapidly interconverts between
-endo and -exo envelope (or half-chair) puckers[4]. This pseudo-rotation provides a degree of flexibility, allowing proline to adapt to various binding pockets, but it limits its ability to enforce absolute steric shielding in catalytic applications.
In contrast, the 6-membered ring of (2S)-N-methylmorpholine-2-carboxamide adopts a highly stable chair conformation [3]. The steric bulk of the 6-membered ring occupies a significantly larger spatial volume. Because the activation energy required to flip between chair conformations is substantially higher than the energy required for pyrrolidine pseudo-rotation, the morpholine core acts as a rigid steric wall.
N-Methylation: The Steric Linchpin
Proline is a secondary amine (or a tertiary amide when incorporated into a peptide chain)[1]. The nitrogen in (2S)-N-methylmorpholine-2-carboxamide is a tertiary amine, capped with a methyl group[5].
Causality of Steric Hindrance: The N-methyl group has a large Van der Waals radius (~2.0 Å). In a chair conformation, placing this methyl group in an axial position introduces severe 1,3-diaxial steric clashes with the axial protons at C3 and C5. Consequently, the N-methyl group strongly favors the equatorial position. When the N-methyl group is equatorial, it projects directly into the rotational path of the C2-carboxamide group. This intense steric clash severely restricts the rotation of the carboxamide around the C2-C(O) bond, locking the molecule into a highly specific rotameric state that proline cannot achieve.
Stereoelectronic Effects (The Gauche Effect)
The substitution of the pyrrolidine
methylene with an oxygen atom (morpholine core) fundamentally alters the electron density. Oxygen's electronegativity exerts a strong inductive pull. Furthermore, the lone pairs on the morpholine oxygen introduce the gauche effect[3]. These lone pairs stereoelectronically stabilize specific axial/equatorial orientations of the C2-carboxamide via dipole-dipole interactions, rigidifying the scaffold in a way that the purely aliphatic proline ring cannot[2].
Quantitative Steric Parameters
The following table summarizes the core physicochemical and steric differences dictating the behavior of these two molecules.
Parameter
L-Proline
(2S)-N-Methylmorpholine-2-carboxamide
Ring System
5-membered (Pyrrolidine)
6-membered (Morpholine)
Dominant Conformation
Envelope / Half-Chair (Rapid equilibrium)
Rigid Chair
Amine Substitution
Secondary ()
Tertiary (, N-Methylated)
Functional Group at C2
Carboxylic Acid (-COOH)
Carboxamide (-CONH)
Steric Bulk (A-value equivalent)
Low-Moderate (Flexible)
High (Rigidified by N-CH clashes)
Stereoelectronic Stabilization
Absent (Aliphatic core)
Present (Oxygen gauche effect)
Rotational Barrier (C2-Substituent)
Low (Free rotation of -COOH)
High (Restricted by N-CH equatorial clash)
Visualizing the Steric Divergence
To understand the logical relationship between structural modifications and resulting steric properties, we map the conformational dynamics below.
Fig 1. Divergent steric and conformational properties of Proline vs. (2S)-N-methylmorpholine-2-carboxamide.
Experimental Methodologies for Conformational Elucidation
To empirically prove the steric rigidity and rotameric locking of (2S)-N-methylmorpholine-2-carboxamide compared to proline, the following self-validating experimental workflows must be executed.
Causality: At room temperature, NMR signals for the C2-carboxamide protons may appear broadened or averaged due to partial bond rotation. By lowering the temperature (VT-NMR), we cross the coalescence point, trapping the molecule in its distinct low-energy rotamers dictated by the N-methyl steric clash[3].
Step-by-Step Workflow:
Sample Preparation: Dissolve 5 mg of (2S)-N-methylmorpholine-2-carboxamide in 0.5 mL of anhydrous CDCl
. (Non-polar solvent prevents disruption of internal hydrogen bonds).
1D
H Acquisition (Room Temp): Acquire a standard 1D proton spectrum at 298 K. Identify the N-CH singlet and C2-H multiplet.
VT-NMR Titration: Gradually lower the probe temperature from 298 K to 213 K in 10 K increments, acquiring 1D spectra at each step. Observe the splitting of the carboxamide -NH
and N-CH signals into distinct rotameric populations.
2D NOESY/ROESY Acquisition: At 213 K, acquire a 2D NOESY spectrum (mixing time: 300-500 ms).
Spatial Mapping: Measure the Nuclear Overhauser Effect (NOE) cross-peaks between the N-CH
protons and the C2-H proton. A strong NOE indicates a syn relationship, mapping the exact steric boundary.
The Self-Validating Mechanism:
This protocol validates its own structural assumptions through the extraction of
(scalar) coupling constants from the 1D spectrum. If the morpholine ring is truly locked in a rigid chair conformation, the axial-axial proton couplings (e.g., between C2-H and C3-H) must strictly fall between 10–12 Hz . Any deviation (e.g., values averaging 6–8 Hz) immediately flags the presence of rapid chair-chair interconversion, invalidating the assumption of a single rigid scaffold.
Fig 2. Self-validating VT-NMR workflow for elucidating morpholine ring conformations and steric clashes.
Causality: To quantify the exact rotational energy barrier (
) created by the N-methyl group, Density Functional Theory (DFT) is required to map the potential energy surface (PES) of the C2-carboxamide rotation.
Initial Geometry Generation: Build the (2S)-N-methylmorpholine-2-carboxamide structure in silico.
Conformational Search: Perform a Monte Carlo conformational search using molecular mechanics (e.g., OPLS4 force field) to identify all global minima (chair forms with equatorial vs. axial N-CH
).
DFT Optimization: Optimize the lowest energy conformers using DFT at the B3LYP/6-31G(d,p) level of theory.
Coordinate Scan: Perform a relaxed coordinate scan of the C(ring)-C(carbonyl) dihedral angle in 10° increments. The resulting energy maximum represents the steric penalty induced by the N-methyl group.
Implications for Drug Development and Organocatalysis
The substitution of proline with (2S)-N-methylmorpholine-2-carboxamide offers profound advantages:
Proteolytic Stability: The severe steric bulk of the N-methylated 6-membered ring completely shields the adjacent amide bonds from enzymatic degradation, a common failure point for natural proline in peptide therapeutics[4].
Enantioselective Organocatalysis: In asymmetric synthesis, the efficacy of a chiral catalyst depends on its ability to block one face of a reactive intermediate. The rigid, equatorial N-methyl group of the morpholine derivative acts as an impenetrable steric wall, potentially yielding higher enantiomeric excesses (ee%) than the relatively flat, secondary amine of proline[3].
References
Sladojevich, F., Guarna, A., & Trabocchi, A. (2010). Evaluation of stereochemically dense morpholine-based scaffolds as proline surrogates in beta-turn peptides. Organic & Biomolecular Chemistry. URL:[Link]
PubChem. N-methylmorpholine-2-carboxamide (CID 20377550). National Center for Biotechnology Information. URL:[Link]
PubChem. Morpholine-2-carboxylic acid (CID 21899747). National Center for Biotechnology Information. URL:[Link]
Karoyan, P., et al. (2014). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules. URL:[Link]
Wikipedia Contributors. Proline. Wikipedia, The Free Encyclopedia. URL: [Link]
Introduction: The Central Role of Hydrogen Bonding in Molecular Recognition
An In-depth Technical Guide: Investigating the Hydrogen Bonding Potential of (2S)-N-methylmorpholine-2-carboxamide for Drug Discovery Applications Hydrogen bonding is a critical element of molecular recognition, governin...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide:
Investigating the Hydrogen Bonding Potential of (2S)-N-methylmorpholine-2-carboxamide for Drug Discovery Applications
Hydrogen bonding is a critical element of molecular recognition, governing phenomena from the structure of DNA to the efficacy of pharmaceuticals.[1] In drug design, the ability of a molecule to form specific hydrogen bonds with its biological target is a primary determinant of binding affinity and selectivity.[2][3] Furthermore, a molecule's hydrogen bonding capacity profoundly influences its physicochemical properties, including aqueous solubility and membrane permeability—key components of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3] The well-established "Rule of Five" by Lipinski, for instance, provides a guideline for oral bioavailability by, in part, quantifying the number of hydrogen bond donors and acceptors.[4]
This guide provides a detailed technical examination of (2S)-N-methylmorpholine-2-carboxamide, a heterocyclic compound featuring the morpholine scaffold. The morpholine ring is a privileged structure in medicinal chemistry, often incorporated to improve potency, solubility, and metabolic stability.[5] Its oxygen atom can act as a hydrogen bond acceptor, and its flexible conformation allows for optimal positioning of substituents to interact with a target.[5] By dissecting the hydrogen bonding potential of this specific carboxamide derivative, we aim to provide a comprehensive framework for researchers and drug development professionals to evaluate similar scaffolds. We will explore its structural features, provide detailed protocols for its experimental and computational characterization, and discuss the implications of its hydrogen bonding profile for drug discovery.
Molecular Structure and Hydrogen Bonding Site Analysis
The first step in assessing hydrogen bonding potential is a thorough analysis of the molecule's structure to identify all potential hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) sites.
(2S)-N-methylmorpholine-2-carboxamide (C₆H₁₂N₂O₂) possesses a defined stereocenter at the C2 position of the morpholine ring, which can be critical for chiral recognition at a biological target. The molecule contains two hydrogen bond donors and three hydrogen bond acceptors.[6]
Identification of Hydrogen Bond Donors (HBDs)
A hydrogen bond donor is characterized by a hydrogen atom covalently bonded to a highly electronegative atom, primarily nitrogen or oxygen.[7][8]
Amide Nitrogen (N-H): The secondary amide group contains a hydrogen atom bonded to a nitrogen. This N-H bond is polarized, making the hydrogen atom sufficiently electropositive to act as a strong hydrogen bond donor.
Morpholine Nitrogen (N-H): The secondary amine within the morpholine ring also features a polar N-H bond, allowing it to function as a hydrogen bond donor.
Identification of Hydrogen Bond Acceptors (HBAs)
A hydrogen bond acceptor is an electronegative atom (typically N, O, or F) with an available lone pair of electrons.[7][8]
Amide Oxygen (C=O): The carbonyl oxygen of the amide group is a strong hydrogen bond acceptor due to its high electronegativity and two available lone pairs.
Morpholine Oxygen (-O-): The ether oxygen within the morpholine ring is a competent hydrogen bond acceptor.[9]
Morpholine Nitrogen (-NH-): The nitrogen atom within the morpholine ring, in its unprotonated state, possesses a lone pair and can act as a hydrogen bond acceptor.[8]
The following diagram and table summarize the hydrogen bonding capabilities of the molecule.
Caption: 2D structure of (2S)-N-methylmorpholine-2-carboxamide with HBD/HBA sites.
Site
Atom
Type
Notes
1
Hydrogen on Morpholine Nitrogen
HBD
A secondary amine proton available for donation.
2
Hydrogen on Amide Nitrogen
HBD
A classic amide proton, typically a strong H-bond donor.
3
Morpholine Ether Oxygen
HBA
Possesses two lone pairs, acting as a good acceptor.[9]
4
Amide Carbonyl Oxygen
HBA
A strong H-bond acceptor due to high polarization.
5
Morpholine Ring Nitrogen
HBA
The lone pair on the sp³ hybridized nitrogen can accept a proton.
Table 1: Summary of Hydrogen Bond Donor and Acceptor Sites.
Experimental Methods for Characterization
While theoretical analysis is crucial, experimental validation provides definitive evidence of hydrogen bonding interactions, both intramolecularly and with solvent or target molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful solution-state technique for this purpose.[10][11]
NMR Spectroscopy for Hydrogen Bond Analysis
NMR spectroscopy can directly probe the electronic environment of protons involved in hydrogen bonds.[10] Protons engaged in H-bonding are typically deshielded, resulting in a downfield chemical shift in the ¹H NMR spectrum. Temperature and solvent titration experiments can further elucidate the nature of these interactions. For unambiguous identification, two-dimensional NMR experiments like ¹H-¹⁵N Heteronuclear Multiple Quantum Coherence (HMQC) are invaluable for systems with N-H donors, even at natural ¹⁵N abundance.[12]
The workflow for such an investigation is outlined below.
Caption: Experimental workflow for NMR-based hydrogen bond analysis.
Objective: To identify protons involved in strong intramolecular or solvent-shielded hydrogen bonds. Protons that are sterically protected or engaged in strong H-bonds will exhibit a smaller change in chemical shift with increasing temperature compared to solvent-exposed protons.
Methodology:
Sample Preparation: Prepare a 10-20 mM solution of (2S)-N-methylmorpholine-2-carboxamide in a deuterated, aprotic solvent such as DMSO-d₆. DMSO is a hydrogen bond acceptor and will compete for donors, but stable intramolecular or strong intermolecular bonds can still be observed.
Initial Spectrum: Acquire a standard ¹H NMR spectrum at 298 K (25 °C) to serve as a reference.
Temperature Variation: Increase the sample temperature in 5-10 K increments (e.g., 308 K, 318 K, 328 K), allowing the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a ¹H spectrum.
Data Analysis:
Track the chemical shift (δ) of the two N-H protons (amide and morpholine) at each temperature.
Plot δ versus temperature (T) for each proton.
Calculate the temperature coefficient (dδ/dT) in parts per billion per Kelvin (ppb/K).
Interpretation: A small temperature coefficient (typically < 3 ppb/K) is indicative of a proton involved in a stable hydrogen bond, as it is shielded from the bulk solvent effects. A larger value suggests the proton is more solvent-exposed.
Computational Assessment of Hydrogen Bonding
Computational chemistry provides a powerful avenue to quantify the energetics and geometry of hydrogen bonds, complementing experimental data.[13] Density Functional Theory (DFT) is well-suited for calculating interaction energies, while Molecular Dynamics (MD) simulations can explore the dynamic behavior of the molecule in a solvent environment.
The general workflow for a computational study is depicted below.
Caption: Workflow for computational analysis of hydrogen bonding.
Protocol 2: DFT and MD Simulation Analysis
Objective: To calculate the strength of potential hydrogen bonds and analyze their dynamic stability in an aqueous environment.
Methodology:
Geometry Optimization:
Build the 3D structure of (2S)-N-methylmorpholine-2-carboxamide.
Perform a full geometry optimization using a DFT method, for example, with the B3LYP functional and a 6-31G(d,p) basis set. This provides a low-energy conformation of the molecule.
Molecular Electrostatic Potential (MEP) Mapping:
Calculate and visualize the MEP surface of the optimized structure. This will visually confirm the electropositive regions near the HBD protons and electronegative regions near the HBA atoms, indicating sites prone to electrostatic interactions.[1]
Binding Energy Calculation:
To quantify the strength of a specific H-bond, create a dimer complex of the molecule with a single water molecule positioned optimally to form an H-bond with a site of interest (e.g., the amide C=O).
Optimize the geometry of this dimer.
Calculate the interaction energy (ΔE) as:
ΔE = E_dimer - (E_molecule + E_water)
Apply a basis set superposition error (BSSE) correction (e.g., the Counterpoise method) for higher accuracy. A more negative ΔE indicates a stronger hydrogen bond.[14]
Molecular Dynamics (MD) Simulation:
Place the optimized molecule in the center of a periodic box of explicit water molecules (e.g., TIP3P water model).
Perform an MD simulation for a duration sufficient to observe stable interactions (e.g., 50-100 nanoseconds).
Analysis: Calculate the Radial Distribution Function (RDF), g(r), between the HBA/HBD atoms and water oxygen/hydrogen atoms. Sharp peaks at short distances (~1.8-2.5 Å) indicate stable hydrogen bonds. Further analysis can determine the average number and lifetime of these bonds throughout the simulation.[15]
Implications for Drug Design and Development
A thorough understanding of the hydrogen bonding profile of (2S)-N-methylmorpholine-2-carboxamide is essential for its application in drug design.
Target Recognition: The molecule's three HBA and two HBD sites provide multiple points for specific interactions within a protein binding pocket. The stereochemistry at C2 will orient the carboxamide group in a specific vector, which can be exploited to match the geometry of a target's H-bond donors and acceptors, thereby enhancing binding affinity and selectivity.[2]
Physicochemical Properties: The presence of multiple polar, H-bonding groups suggests good aqueous solubility, which is often a desirable trait for drug candidates.[3] However, an excessive number of H-bonds can also hinder passive diffusion across cell membranes (permeability).[3] The balance of two donors and three acceptors fits well within the general guidelines of Lipinski's Rule of Five (≤5 HBD, ≤10 HBA), suggesting a favorable starting point for oral bioavailability.[4]
Scaffold Hopping and Analogue Design: By understanding which H-bonds are most critical for a desired activity, medicinal chemists can rationally design analogues. For example, if the morpholine oxygen is found to be a key acceptor, it must be retained. Conversely, if the morpholine N-H is not involved in a critical interaction, it could be alkylated to modulate properties like pKa or lipophilicity without sacrificing affinity.
Conclusion
(2S)-N-methylmorpholine-2-carboxamide presents a well-defined and potent hydrogen bonding profile, with two donor sites (amide N-H, morpholine N-H) and three acceptor sites (amide C=O, morpholine ether O, morpholine N). This capacity for multiple, specific interactions makes it an attractive scaffold for drug discovery. A combined approach using NMR spectroscopy for experimental validation and computational modeling for energetic and dynamic insights provides a robust framework for characterizing its potential. By leveraging this detailed understanding, researchers can effectively utilize this and related morpholine-containing fragments to design novel therapeutics with optimized target affinity and drug-like properties.
References
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
The Education Group - MIT. (n.d.). Redox chemistry and hydrogen bonding in drug design. MIT OpenCourseWare.
Boobbyer, D. N., Goodford, P. J., McWhinnie, P. M., & Wade, R. C. (1989). The role of hydrogen-bonds in drug binding. Journal of Medicinal Chemistry, 32(5), 1083-1094.
Davis, A. M., & Teague, S. J. (1999). Hydrogen bonding, hydrogen bond donors and drug design. Angewandte Chemie International Edition, 38(6), 736-749.
Kenny, P. W. (2019). Hydrogen-Bond Donors in Drug Design. Journal of Medicinal Chemistry, 62(19), 8683-8698.
Contreras-García, J., Johnson, E. R., Keinan, S., Chaudret, R., Piquemal, J. P., Beratan, D. N., & Yang, W. (2011). Analysis of hydrogen-bond interaction potentials from the electron density: Integration of NCI regions. Journal of Chemical Theory and Computation, 7(3), 625-632.
Ciotta, G., Petraccone, L., & Ostacolo, C. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. Pharmaceuticals, 13(10), 307.
Espinosa, E., Molins, E., & Lecomte, C. (1998). Hydrogen bond strengths revealed by topological analyses of experimentally observed electron densities. Chemical Physics Letters, 285(3-4), 170-173.
Stott, K., Stonehouse, J., Keeler, J., & Shaka, A. J. (1995). Direct Detection of Hydrogen Bonds in Supramolecular Systems Using 1H–15N Heteronuclear Multiple Quantum Coherence Spectroscopy. Journal of the American Chemical Society, 117(14), 4199-4200.
Dempsey, C. E. (2001). Hydrogen exchange and NMR spectroscopy: a new look at an old problem. Progress in Nuclear Magnetic Resonance Spectroscopy, 39(3-4), 135-170.
RCSB PDB. (n.d.). Molecular Graphics Software.
Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: Visual molecular dynamics. Journal of Molecular Graphics, 14(1), 33-38.
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
Boys, S. F., & Bernardi, F. (1970). The calculation of small molecular interactions by the differences of separate total energies. Some procedures with reduced errors. Molecular Physics, 19(4), 553-566.
Dunning, T. H. (1989). Gaussian basis sets for use in correlated molecular calculations. I. The atoms boron through neon and hydrogen. The Journal of Chemical Physics, 90(2), 1007-1023.
Kumar, R., et al. (2021). HBCalculator: A Tool for Hydrogen Bond Distribution Calculations in Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 61(5), 2435-2442.
Limbach, H. H., et al. (2001). NMR spectroscopy of hydrogen-bonded systems. Magnetic Resonance in Chemistry, 39(S1).
Grabowski, S. J. (Ed.). (2006). Hydrogen bonding—new insights (Vol. 3). Springer Science & Business Media.
Al-Omary, F. A. M., et al. (2018). Synthesis, Crystal Structure and Hirshfeld Topology Analysis of Polymeric Silver(I) Complex with s-Triazine-Type Ligand. Crystals, 8(11), 415.
Jeffrey, G. A. (1997). An introduction to hydrogen bonding. Oxford university press.
Pettit, G. R., et al. (1964). The Structures of the Peptide Alkaloids. I. Scutianine. Journal of the American Chemical Society, 86(12), 2638-2643.
Grabowski, S. J. (2020). Understanding Hydrogen Bonds. Royal Society of Chemistry.
using (2S)-N-methylmorpholine-2-carboxamide as a chiral building block
Application Note: (2S)-N-Methylmorpholine-2-carboxamide as a Chiral Building Block in Medicinal Chemistry Executive Summary (2S)-N-methylmorpholine-2-carboxamide (CAS: 1841091-38-0) is a high-value chiral building block...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: (2S)-N-Methylmorpholine-2-carboxamide as a Chiral Building Block in Medicinal Chemistry
Executive Summary
(2S)-N-methylmorpholine-2-carboxamide (CAS: 1841091-38-0) is a high-value chiral building block used to introduce the morpholine pharmacophore with precise stereochemical control. Unlike the common solvent
-methylmorpholine (NMM), this scaffold features a secondary amine at the ring position 4 (N4) and a methyl-carboxamide moiety at position 2 (C2).
This configuration serves two critical functions in drug design:
Physicochemical Modulation: The morpholine ring lowers
and improves metabolic stability compared to piperidines or cyclohexanes.
Vectorized Interaction: The C2-amide acts as a specific hydrogen bond donor/acceptor vector, often targeting hinge regions in kinases or solvent-exposed fronts in GPCRs, while the (2S) stereochemistry ensures selectivity.
The molecule is bifunctional. The secondary amine (N4) is the nucleophilic attachment point for coupling to drug cores (scaffolds). The carboxamide (C2) is the "warhead" or interaction motif.
Critical Distinction: Do not confuse this building block with 4-methylmorpholine-2-carboxamide (where the ring nitrogen is methylated) or the solvent N-methylmorpholine. In this building block, the "N-methyl" refers strictly to the amide substituent.
Application Protocols
The following protocols are designed to preserve the C2-stereocenter while ensuring high yield.
Protocol A:
Coupling to Heteroaryl Halides
Best for: Attaching the morpholine to kinase inhibitor scaffolds (e.g., pyrimidines, quinolines).
Rationale: Nucleophilic aromatic substitution (
) is the most robust method for N4-arylation. The use of a mild base prevents racemization of the C2-amide, which is susceptible to epimerization under harsh basic conditions (e.g., NaH/DMF).
Materials:
Substrate: 4-Chloropyrimidine or similar heteroaryl halide (1.0 eq)
) > 98%. If drops, lower reaction temperature and switch solvent to Isopropanol.
Protocol B: Reductive Amination with Aldehydes
Best for: Introducing a flexible alkyl linker.
Rationale: Sodium triacetoxyborohydride (
) is used as a mild reducing agent to prevent over-reduction and maintain functional group tolerance.
Step-by-Step Workflow:
Imine Formation: Mix aldehyde (1.0 eq) and (2S)-N-methylmorpholine-2-carboxamide (1.1 eq) in DCE (1,2-Dichloroethane). Add acetic acid (1.0 eq) to catalyze imine formation. Stir at RT for 30 mins.
Reduction: Add
(1.5 eq) in one portion.
Quench: After 4–16 hours, quench with saturated aqueous
.
Extraction: Extract with DCM (3x). Dry over
.
Decision Logic & Pathway Visualization
The following diagram illustrates the decision process for utilizing this building block, highlighting the critical check-points to avoid racemization.
Figure 1: Synthetic decision tree for (2S)-N-methylmorpholine-2-carboxamide coupling. Note the critical warning against strong bases to preserve the C2 stereocenter.
Comparative Data: Why Use This Scaffold?
The following data summarizes the advantages of the (2S)-carboxamide morpholine over standard morpholine or piperidine analogs in a theoretical lead optimization campaign.
Feature
Standard Morpholine
(2S)-Methyl-Carboxamide Morpholine
Benefit
H-Bond Donors
0
1 (Amide NH)
Additional binding interaction
H-Bond Acceptors
2 (Ring O, N)
3 (Ring O, N, Amide O)
Enhanced solubility & binding
Chirality
Achiral
Chiral (S)
Selectivity for chiral pockets
Vector
Linear/Planar
3D Projected
Accesses solvent channels
LogD (pH 7.4)
~ -0.8
~ -1.3
Improved aqueous solubility
References
National Institutes of Health (NIH). (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC7288939. Retrieved from [Link]
Google Patents. (2008). Morpholine carboxamide prokineticin receptor antagonists (CA2630517A1).
Introduction: The Role of Morpholine Scaffolds in Modern Peptide Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the application of morpholine-based reagents in peptide synthesis, with a special focus on the potential utility of (2S)-N-methylmorpho...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide for researchers, scientists, and drug development professionals on the application of morpholine-based reagents in peptide synthesis, with a special focus on the potential utility of (2S)-N-methylmorpholine-2-carboxamide.
Amide bond formation is the cornerstone of peptide chemistry. The efficiency, fidelity, and stereochemical integrity of this reaction are paramount for the successful synthesis of peptides and proteins. While numerous coupling reagents and protocols have been developed, the choice of the tertiary amine base plays a critical, albeit sometimes overlooked, role. These bases are essential for neutralizing protonated amine components and activating the coupling reagents, yet they can also influence side reactions, most notably racemization.
N-Methylmorpholine (NMM) is a widely utilized tertiary amine base in peptide synthesis, valued for its moderate basicity (pKa ≈ 7.4), which is sufficient to deprotonate ammonium salts without significantly promoting the epimerization of sensitive amino acid residues.[1][2] Building on this foundation, the morpholine scaffold has been incorporated into more advanced, highly efficient coupling reagents.[3] A prime example is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a versatile reagent that leverages the morpholine moiety to enhance stability and solubility.[3][4]
This guide delves into the established applications of morpholine-based compounds in peptide coupling reactions. Furthermore, it introduces (2S)-N-methylmorpholine-2-carboxamide, a chiral derivative, and provides a theoretical framework and proposed protocols for its investigation as a potentially superior, low-racemization organic base. While direct literature on the application of this specific chiral carboxamide in peptide synthesis is nascent, its structure suggests intriguing possibilities for enhancing stereochemical control.
Part 1: Mechanistic Insights and Reagent Overview
The Function of Tertiary Amine Bases in Peptide Coupling
In most modern peptide coupling strategies, particularly those employing onium salts (e.g., HATU, HBTU) or carbodiimides (e.g., DCC, EDC), a tertiary amine base is indispensable.[2][5][6] Its primary roles are:
Neutralization: The C-terminal protected amino acid or peptide fragment often exists as an ammonium salt (e.g., hydrochloride or trifluoroacetate). The tertiary base neutralizes this salt to liberate the free amine, which is the active nucleophile for the coupling reaction.
Activation: For onium salt reagents, the base facilitates the formation of the highly reactive O-acylisourea or related active ester intermediate from the carboxylic acid component.
The choice of base is a delicate balance. A base that is too weak will result in slow or incomplete reactions. Conversely, a base that is too strong can accelerate the abstraction of the α-proton from the activated amino acid, leading to racemization via an oxazolone or enolate intermediate.[1] This is where the optimized basicity of NMM provides a distinct advantage over stronger bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).
(2S)-N-methylmorpholine-2-carboxamide: A Structural and Functional Hypothesis
(2S)-N-methylmorpholine-2-carboxamide is a chiral molecule that combines the core N-methylmorpholine structure with a stereocenter and a carboxamide functional group.[7][8]
Caption: Chemical structure of (2S)-N-methylmorpholine-2-carboxamide.
Based on this structure, we can propose several hypotheses regarding its function in peptide coupling:
Modulated Basicity: The electron-withdrawing nature of the adjacent carboxamide group is expected to decrease the pKa of the tertiary amine compared to NMM. This attenuated basicity could be highly advantageous for minimizing base-catalyzed racemization, particularly during the coupling of sensitive amino acid residues or in segment condensation strategies.
Chiral Environment: The defined (S)-stereocenter introduces a chiral environment. This could potentially lead to diastereomeric interactions with the chiral amino acid substrates during the activation and coupling steps, possibly influencing the stereochemical outcome and offering enhanced protection against epimerization.
Solubility and Interaction: The amide functionality may enhance solubility in polar aprotic solvents like DMF and NMP and could participate in hydrogen bonding interactions, potentially organizing the transition state of the coupling reaction in a favorable manner.
Tertiary amine base with potential for stereocontrol
Key Advantage
Optimized basicity reduces racemization compared to stronger bases.[1]
Potentially lower basicity and chiral nature may further suppress racemization.
Potential Drawback
Can still permit low levels of racemization in sensitive couplings.
Higher molecular weight, availability, and cost. Efficacy requires experimental validation.
Part 2: Experimental Protocols
The following protocols are proposed as a starting point for evaluating the efficacy of (2S)-N-methylmorpholine-2-carboxamide in peptide synthesis. It is imperative that these are run in parallel with control experiments using standard N-methylmorpholine to provide a direct comparison of yield, purity, and enantiomeric excess.
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Fmoc-Phe-OH (1.0 equiv., e.g., 387 mg, 1.0 mmol) and HATU (1.0 equiv., 380 mg, 1.0 mmol) in anhydrous DMF (5 mL).
Amine Preparation: In a separate flask, dissolve H-Gly-OMe·HCl (1.05 equiv., 132 mg, 1.05 mmol) in anhydrous DMF (3 mL).
Base Addition & Neutralization: To the amine solution, add (2S)-N-methylmorpholine-2-carboxamide (2.5 equiv., 360 mg, 2.5 mmol) dropwise while stirring. Stir for 10 minutes at room temperature to ensure complete neutralization.
Activation & Coupling: Cool the carboxylic acid/HATU solution to 0 °C in an ice bath. Add the neutralized amine solution to this flask.
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
Workup:
Dilute the reaction mixture with Ethyl Acetate (50 mL).
Wash the organic layer sequentially with 1N HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification & Analysis:
Purify the crude product by flash column chromatography on silica gel.
Characterize the final product by NMR and MS.
Determine the enantiomeric purity by chiral HPLC analysis to quantify any racemization.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Tripeptide
This protocol outlines a standard Fmoc-based SPPS cycle on a resin support.
Workflow:
Caption: Standard cycle for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Resin Swelling: Place the Fmoc-Gly-Wang resin (1.0 equiv) in a synthesis vessel. Swell in DCM for 20 minutes, then in DMF for 20 minutes. Drain the solvent.
Fmoc Deprotection:
Add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes and drain.
Repeat the piperidine treatment for an additional 15 minutes and drain.
Wash the resin thoroughly with DMF (5 x), followed by DCM (3 x), and finally DMF (3 x).
Amino Acid Coupling (Alanine):
In a separate vial, pre-activate a solution of Fmoc-Ala-OH (3.0 equiv), HCTU (2.9 equiv), and (2S)-N-methylmorpholine-2-carboxamide (6.0 equiv) in DMF for 2 minutes.
Add this activation solution to the deprotected resin.
Agitate the vessel at room temperature for 1-2 hours.
Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the coupling step.
Once coupling is complete, drain the solution and wash the resin as in step 2c.
Repeat Cycle for Leucine: Repeat steps 2 and 3 using Fmoc-Leu-OH.
Final Deprotection: After the final coupling and washing, perform a final Fmoc deprotection (step 2). Wash the resin thoroughly with DMF, then DCM, and dry under vacuum.
Cleavage and Deprotection:
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
Filter the resin and collect the filtrate.
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
Purification: Dry the crude peptide and purify by reverse-phase HPLC.
Part 3: Validation and Best Practices
Self-Validating System:
To rigorously assess the performance of (2S)-N-methylmorpholine-2-carboxamide, a self-validating experimental design is crucial.
Head-to-Head Comparison: Every experiment should be conducted in parallel with an identical reaction using a standard base like N-methylmorpholine or DIPEA.
Racemization Analysis: For couplings involving racemization-prone residues (e.g., Phe, Cys, His), the final product must be analyzed by chiral chromatography to precisely quantify the level of epimerization. The synthesis of a model dipeptide such as Ac-Phe-Val-OMe is a standard method for this evaluation.
Yield and Purity: Accurate determination of isolated yield and purity (via HPLC and NMR) is essential to evaluate the efficiency of the coupling reaction.
Causality Behind Experimental Choices:
Choice of Coupling Reagent: HATU and HCTU are chosen for their high reactivity and ability to suppress racemization compared to older reagents. Their mechanism involves the formation of an active ester, which is less prone to epimerization than intermediates from carbodiimide activation.
Stoichiometry: The use of 2.5-3.0 equivalents of base in solution phase and 6.0 equivalents in solid phase ensures complete neutralization and facilitates the activation process. The excess is particularly important in SPPS to drive the reaction to completion on the solid support.
Solvent: Anhydrous DMF is the solvent of choice due to its excellent solvating properties for protected amino acids, peptides, and coupling reagents.
Conclusion and Future Outlook
While N-methylmorpholine remains a reliable and cost-effective base for many peptide coupling applications, the pursuit of synthetic methods that offer superior stereochemical control is relentless. The chiral, electronically-modified structure of (2S)-N-methylmorpholine-2-carboxamide presents a compelling hypothesis for a next-generation organic base designed to minimize racemization. Its attenuated basicity and potential for chiral recognition during the coupling event could prove highly valuable, especially in the synthesis of complex, epimerization-sensitive therapeutic peptides. The protocols and validation strategies outlined in this guide provide a robust framework for the scientific community to investigate this potential and further refine the art of peptide synthesis.
References
Benchchem. (2025). Application Notes and Protocols: The Use of Morpholine-Based Reagents in Peptide Synthesis.
El-Faham, A., & Albericio, F. (2008). Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry, 73(7), 2731–2737. [Link]
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570. [Link]
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
Pace, V. (2020).
Fuller, W. D., et al. (1990). Urethane-protected alpha-amino acid N-carboxyanhydrides and peptide synthesis. Journal of the American Chemical Society.
Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
Vale, J. A. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Peptide Research and Therapeutics.
LookChem. (n.d.). N-Methylmorpholine. Retrieved March 7, 2026, from [Link]
Benchchem. (2025).
Cignarella, G., et al. (1988). 2-(Methyleneaminoxy)methylmorpholine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry.
PubChem. (n.d.). N-methylmorpholine-2-carboxamide. Retrieved March 7, 2026, from [Link]
Nowick, J. S. (2018).
AAPPTec. (n.d.). Coupling Reagents. Retrieved March 7, 2026, from [Link]
Anaspec. (n.d.). Overview of Custom Peptide Synthesis.
Application Notes and Protocols for the Preparation of N-methylmorpholine-2-carboxamide
Abstract: This document provides a comprehensive guide for the synthesis of N-methylmorpholine-2-carboxamide, a valuable building block in contemporary medicinal chemistry. We delve into the critical reagents, their mech...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This document provides a comprehensive guide for the synthesis of N-methylmorpholine-2-carboxamide, a valuable building block in contemporary medicinal chemistry. We delve into the critical reagents, their mechanistic roles, and provide a field-proven, step-by-step protocol for its preparation via amide bond formation. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and well-understood methodology, balancing theoretical principles with practical execution.
Introduction and Synthetic Strategy
N-methylmorpholine-2-carboxamide is a chiral morpholine derivative utilized as a scaffold in the development of novel therapeutic agents. Its constrained cyclic structure and functional handles make it an attractive component for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.
The most reliable and common method for preparing this compound is through the formation of an amide bond between morpholine-2-carboxylic acid and methylamine. Direct condensation of a carboxylic acid and an amine is thermodynamically challenging and requires high temperatures, which are incompatible with many complex molecules.[1] The proton of the carboxylic acid and the basic amine readily form a non-reactive ammonium carboxylate salt. Therefore, the synthesis necessitates the activation of the carboxylic acid to facilitate nucleophilic attack by the amine under mild conditions. This is achieved using a "coupling reagent," a cornerstone of modern peptide and medicinal chemistry.[2][3]
This guide will focus on the widely adopted carbodiimide-mediated coupling strategy, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).
Core Reagents: A Mechanistic Perspective
The success of the synthesis hinges on the judicious selection and understanding of each reagent's function. The core components are the carboxylic acid, the amine, a coupling agent, an additive to suppress side reactions, a non-nucleophilic base, and an appropriate solvent.
The Substrates: Morpholine-2-carboxylic Acid and Methylamine
Morpholine-2-carboxylic Acid: This is the foundational scaffold, providing the morpholine ring and the carboxylic acid moiety. It is commercially available, often as a hydrochloride salt and in racemic or enantiomerically pure forms. For many applications, the chiral integrity of this starting material is critical. An N-protected form, such as (S)-N-BOC-morpholine-2-carboxylic acid, is also a common starting point.[4]
Methylamine: As the nucleophile, methylamine provides the N-methyl group of the final carboxamide. It is a gas at room temperature and is typically handled as a solution in water, ethanol, or tetrahydrofuran (THF) for ease of use. It is often supplied as a hydrochloride salt, which requires neutralization in situ.
The Activation Machinery: EDC and HOBt
Amide bond formation is not a spontaneous reaction; it requires activation of the carboxyl group to create a better leaving group than -OH.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): EDC is a water-soluble carbodiimide that serves as the primary coupling reagent.[5] Its function is to react with the carboxylate of morpholine-2-carboxylic acid to form a highly reactive O-acylisourea intermediate. A significant advantage of EDC is that its byproduct, an N-ethyl-N'-(3-dimethylaminopropyl)urea, is also water-soluble and can be easily removed during aqueous workup, simplifying product purification.[6][7]
1-Hydroxybenzotriazole (HOBt): The O-acylisourea intermediate, while reactive, is unstable. It can undergo an intramolecular rearrangement to form an unreactive N-acylurea byproduct, which terminates the desired reaction pathway.[5] Furthermore, if the stereocenter at the 2-position of the morpholine ring is of concern, this intermediate is susceptible to racemization. HOBt is introduced as an additive to intercept the O-acylisourea intermediate.[6] This rapid reaction forms a more stable HOBt-active ester, which is less prone to side reactions and efficiently undergoes aminolysis (reaction with methylamine) to form the desired amide bond with minimal racemization.[8][9]
The Support System: Base and Solvent
Base (e.g., DIPEA or NMM): A non-nucleophilic organic base is essential for several reasons. It deprotonates the carboxylic acid to form the carboxylate anion, which is the active nucleophile that attacks the EDC. If the amine is supplied as a hydrochloride salt, the base is required to liberate the free amine. Commonly used bases include N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).[1][10] Their steric bulk prevents them from competing with methylamine as nucleophiles.
Solvent (e.g., DMF or DCM): The reaction is typically performed in a polar, aprotic solvent that can dissolve all reactants and does not participate in the reaction. N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are excellent choices for their solvating properties and compatibility with the reaction conditions.[11]
Visualizing the Process
Overall Synthetic Workflow
The diagram below illustrates the logical flow from starting materials to the final, purified product.
Caption: General workflow for the synthesis of N-methylmorpholine-2-carboxamide.
Simplified Reaction Mechanism
This diagram highlights the key activation steps mediated by EDC and HOBt.
Caption: Key intermediates in the EDC/HOBt mediated amide coupling reaction.
Detailed Experimental Protocol
This protocol is based on a representative 1.0 mmol scale. Adjust quantities accordingly for different scales.
Reagent and Stoichiometry Table
Reagent
Formula
MW ( g/mol )
Equivalents
Moles (mmol)
Amount
Morpholine-2-carboxylic acid HCl
C₅H₁₀ClNO₃
167.59
1.0
1.0
168 mg
Methylamine HCl
CH₆ClN
67.52
1.2
1.2
81 mg
EDC·HCl
C₈H₁₈ClN₃
191.70
1.2
1.2
230 mg
HOBt (monohydrate)
C₆H₅N₃O·H₂O
153.14
1.2
1.2
184 mg
DIPEA
C₈H₁₉N
129.24
3.0
3.0
0.52 mL
Anhydrous DMF
C₃H₇NO
73.09
-
-
5.0 mL
Step-by-Step Procedure
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add morpholine-2-carboxylic acid hydrochloride (168 mg, 1.0 mmol), methylamine hydrochloride (81 mg, 1.2 mmol), and HOBt monohydrate (184 mg, 1.2 mmol).
Solvent Addition: Add anhydrous DMF (5.0 mL) to the flask. Stir the mixture to dissolve the solids. Some gentle warming may be required.
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
Base Addition: While stirring at 0 °C, add DIPEA (0.52 mL, 3.0 mmol) dropwise to the reaction mixture.
Activation: Add EDC·HCl (230 mg, 1.2 mmol) portion-wise over 2-3 minutes, ensuring the temperature remains below 5 °C.
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16-24 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
Work-up and Purification
Quenching: Pour the reaction mixture into a separatory funnel containing deionized water (25 mL).
Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).
Washing: Combine the organic layers and wash sequentially with:
1 M HCl (2 x 20 mL) to remove residual DIPEA and other basic impurities.
Saturated sodium bicarbonate solution (2 x 20 mL) to remove HOBt and any unreacted carboxylic acid.[11]
Brine (1 x 20 mL) to remove residual water.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude oil or solid by silica gel column chromatography, typically using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM), to yield the pure N-methylmorpholine-2-carboxamide.
Safety and Handling
EDC·HCl: Can cause skin and eye irritation. Handle with gloves and safety glasses.
HOBt: Anhydrous HOBt is an energetic material and can be explosive under heat, friction, or impact.[9] Using the commercially available monohydrate form significantly mitigates this risk.
DIPEA: Corrosive and flammable liquid. Causes severe skin burns and eye damage. Always handle in a well-ventilated fume hood.
Methylamine: Flammable and toxic. Solutions have a strong, unpleasant odor. Handle exclusively in a fume hood.
DMF/DCM: These are volatile organic solvents. Avoid inhalation and skin contact. All operations should be performed in a fume hood.
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. PubMed. [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
Thakuria, H., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
PMC. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ncbi.nlm.nih.gov. [Link]
functionalization of the carboxamide group in morpholine derivatives
Application Note: Functionalization of the Carboxamide Group in Morpholine Derivatives Abstract Morpholine is a privileged pharmacophore in medicinal chemistry, widely utilized to modulate lipophilicity and metabolic sta...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Functionalization of the Carboxamide Group in Morpholine Derivatives
Abstract
Morpholine is a privileged pharmacophore in medicinal chemistry, widely utilized to modulate lipophilicity and metabolic stability in drug candidates (e.g., Linezolid, Gefitinib, Rivaroxaban). The carboxamide moiety within morpholine derivatives exists in two distinct structural contexts: as an N-acyl morpholine (tertiary amide) or as a morpholine-carbon-carboxamide (primary/secondary amide on the ring). This guide provides high-fidelity protocols for the functionalization of both species, focusing on chemoselective reduction, directing-group (DG) mediated C–H activation, and dehydration to nitriles.
Strategic Overview & Chemical Logic
The stability of the carboxamide bond (
resonance energy) presents a kinetic barrier to functionalization. In morpholine derivatives, this stability is often leveraged to use the amide as a masking group or a directing group before late-stage transformation.
Two Primary Scenarios:
Scenario A: N-Acyl Morpholines (Tertiary Amides).
Structure: The morpholine nitrogen is part of the amide bond (
).
Reactivity: Cannot be dehydrated. Primary targets are Reduction (to tertiary amines) and C–H Activation (using the carbonyl oxygen as a directing group).
Structure: The amide is a substituent on the morpholine carbon skeleton (
).
Reactivity: Primary target is Dehydration to nitriles (cyano-morpholines), which are precursors to tetrazoles and amines.
Scenario A: N-Acyl Morpholine Functionalization
Protocol: Chemoselective Reduction to Tertiary Amines
Goal: Convert the carbonyl to a methylene group (
) without ring opening.
While Lithium Aluminum Hydride (LiAlH
) is the historical standard, it often causes side reactions in complex morpholine scaffolds. Borane-Dimethyl Sulfide (BH-DMS) is the superior choice for high-throughput medicinal chemistry due to its chemoselectivity and ease of workup.
Mechanism: Electrophilic attack of borane on the amide oxygen, followed by hydride transfer.
Step-by-Step Protocol:
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and N
inlet.
Dissolution: Charge N-acyl morpholine (1.0 equiv) and anhydrous THF (
concentration).
Addition: Cool to 0°C. Add BH
-DMS (2.0 M in THF, 3.0 equiv) dropwise via syringe over 15 minutes. Caution: Gas evolution.
Reaction: Warm to room temperature (RT), then reflux for 2–4 hours. Monitor by TLC (amide spot should disappear; a polar borane-amine complex spot may appear).
Quench (Critical): Cool to 0°C. Carefully add Methanol (excess) dropwise until bubbling ceases.
Acid Hydrolysis: Add 1M HCl in MeOH (excess) and reflux for 1 hour to break the N-B bond.
Workup: Concentrate in vacuo. Basify residue with 1M NaOH. Extract with DCM (
). Dry over NaSO.
Validation:
NMR: Disappearance of carbonyl carbon signal (~170 ppm) in
C NMR. Appearance of new methylene signal (~50-60 ppm).
Protocol: Ruthenium-Catalyzed C–H Activation (The Morpholine DG)
Goal: Use the morpholine amide as a Directing Group (DG) to functionalize the ortho-position of an attached aryl ring.
Morpholine amides are excellent DGs for Ru(II)-catalyzed C–H arylations, often outperforming diethyl amides due to the "Thorpe-Ingold" effect of the cyclic amine.
Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor IR for appearance of nitrile stretch (
).
Workup: Quench with saturated NaHCO
. Extract with DCM. Wash organic layer with 0.1M HCl (to remove pyridine) Brine.
Data Summary Table: Dehydration Reagents
Reagent
Conditions
Yield
Tolerance
Notes
TFAA / Pyridine
0°C, DCM
>90%
High
Best for chiral centers.
Burgess Reagent
RT, DCM
85%
Very High
Expensive; atom-uneconomical.
POCl
Reflux
60-80%
Low
Risk of chlorination/racemization.
Visualization: Decision Logic & Pathways
The following diagram illustrates the decision matrix for functionalizing morpholine amides based on the structural class (N-acyl vs. Ring-carboxamide).
Caption: Decision matrix for morpholine amide functionalization. Blue path denotes N-acyl derivatives; Green path denotes ring-substituted carboxamides.
Troubleshooting & Critical Process Parameters (CPPs)
Borane-Amine Complexes:
Issue: After reduction, the product often sticks to boron, making it invisible on NMR or preventing crystallization.
Fix: The acidic methanol reflux (Step 6 in Protocol 2.1) is non-negotiable. If yield is low, increase reflux time or use ethylenediamine to sequester boron.
C-H Activation Regioselectivity:
Issue: Mono- vs. Di-substitution on the aryl ring.
Fix: Morpholine amides are strong DGs. To stop at mono-substitution, use sterically bulky acids (MesCOOH) instead of Adamantanecarboxylic acid, or limit the aryl halide equivalents to 0.8.
Solubility:
Morpholine derivatives are polar. Standard aqueous workups often lead to product loss in the aqueous phase.
Protocol Adjustment: Saturate the aqueous layer with NaCl (salting out) and use Chloroform/Isopropanol (3:1) for extraction if DCM fails.
References
Reduction of Amides: Volkov, A., Tinnis, F., & Adolfsson, H. (2016). Catalytic reductive functionalization of tertiary amides using silanes. Organic & Biomolecular Chemistry. Link
Morpholine as Directing Group: Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope. Chemical Reviews. Link
Dehydration Protocols: Bose, D. S., & Jayalakshmi, B. (1999).[1] Reagents for the dehydration of primary amides to nitriles.[2][3][4] Synthesis. Link
Transamidation: Szostak, M., et al. (2017). Nickel-Catalyzed Transamidation of Unactivated Secondary Amides. Angewandte Chemie International Edition. Link
General Morpholine Chemistry: Wijtmans, R., et al. (2004). Synthesis of morpholine derivatives. European Journal of Organic Chemistry. Link
Application of (2S)-N-Methylmorpholine-2-Carboxamide and its Analogs in Organocatalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the application of morpholine-based chiral organocatalysts, with a focus on derivatives of (2S)-mo...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of morpholine-based chiral organocatalysts, with a focus on derivatives of (2S)-morpholine-2-carboxylic acid, in asymmetric synthesis. While direct literature on the organocatalytic applications of (2S)-N-methylmorpholine-2-carboxamide is limited, this document details the synthesis, mechanism, and protocols for the closely related and highly effective β-morpholine amino acids (β-Morph-AAs). These analogs have demonstrated significant potential in challenging organocatalytic transformations, such as the Michael addition of aldehydes to nitroolefins.
Introduction: The Potential of Morpholine Scaffolds in Organocatalysis
The chiral morpholine motif is a privileged structure in medicinal chemistry and drug development.[1] Its incorporation into molecules can impart favorable physicochemical properties. In the realm of asymmetric organocatalysis, which utilizes small organic molecules to catalyze stereoselective reactions, proline and its derivatives have been extensively studied and applied.[2] However, the exploration of alternative heterocyclic scaffolds like morpholine is a burgeoning area of research.
Morpholine-based catalysts present a unique set of electronic and steric properties. Compared to the widely used pyrrolidine-based catalysts, morpholine-enamines exhibit lower reactivity. This is attributed to the electron-withdrawing effect of the oxygen atom in the morpholine ring and the pronounced pyramidalization of the nitrogen atom, which reduces the nucleophilicity of the corresponding enamine intermediate.[3] Despite these challenges, recent studies have shown that appropriately substituted morpholine-based catalysts can be highly efficient and stereoselective, offering a valuable alternative in the organocatalyst toolkit.[3]
Synthesis of Chiral β-Morpholine Amino Acid Catalysts
A general and efficient synthetic route has been developed for a range of 5-substituted β-morpholine amino acids (β-Morph-AAs), which are the carboxylic acid analogs of the target compound (2S)-N-methylmorpholine-2-carboxamide. The synthesis starts from commercially available α-amino acids and chiral epichlorohydrin, allowing for control over the stereochemistry and the steric bulk of the catalyst.[3]
The crucial role of the carboxylic acid functionality at the C-2 position has been experimentally verified. When this group is capped, for instance as a methyl ester, the catalytic activity is completely suppressed, highlighting its importance in the catalytic cycle.[3]
General Synthetic Workflow:
Caption: Synthetic pathway for β-Morpholine Amino Acid catalysts.
Application in Asymmetric Michael Addition
β-Morpholine amino acids have been successfully employed as highly efficient organocatalysts in the asymmetric Michael addition of aldehydes to nitroolefins. This reaction is a powerful tool for the construction of carbon-carbon bonds and the generation of chiral building blocks.
Mechanistic Insights
The catalytic cycle is believed to proceed through an enamine mechanism, similar to that of proline catalysis.[3] The secondary amine of the morpholine catalyst reacts with the aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks the nitroolefin in a stereoselective manner. The resulting iminium ion is subsequently hydrolyzed to release the product and regenerate the catalyst.
The stereoselectivity of the reaction is controlled by the specific geometry of the transition state, which is influenced by the steric bulk of the substituent at the C-5 position of the morpholine ring and the presence of the C-2 carboxylic acid group.[3] Computational studies have been used to rationalize the observed stereochemical outcomes.[3]
Catalytic Cycle Workflow:
Caption: Enamine catalytic cycle for the Michael addition.
Performance Data
The efficacy of β-morpholine amino acid catalysts has been demonstrated in the reaction between various aldehydes and nitroolefins. High yields, diastereoselectivities, and enantioselectivities have been achieved with low catalyst loadings.
Entry
Aldehyde
Nitroolefin
Catalyst Loading (mol%)
Solvent
Temp (°C)
Yield (%)
d.r. (syn/anti)
ee (%)
1
Butyraldehyde
trans-β-Nitrostyrene
1
iPrOH
-10
>99
95:5
96
2
Propionaldehyde
trans-β-Nitrostyrene
1
iPrOH
-10
95
96:4
95
3
Isovaleraldehyde
trans-β-Nitrostyrene
5
iPrOH
-10
92
>99:1
99
4
Butyraldehyde
(E)-1-Nitro-2-(p-tolyl)ethene
5
iPrOH
-10
99
90:10
90
5
Butyraldehyde
(E)-1-Nitro-2-(4-chlorophenyl)ethene
5
iPrOH
-10
>99
91:9
94
Data synthesized from Vaghi, F., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins. Frontiers in Chemistry.[3]
Detailed Experimental Protocols
The following protocols are based on the successful application of β-morpholine amino acid catalysts in the asymmetric Michael addition.
General Protocol for the Synthesis of β-Morpholine Amino Acid Catalysts (as TFA salts)
This protocol describes the final deprotection step to yield the active catalyst.[3]
Materials:
Boc-protected β-Morpholine Amino Acid (1.0 eq)
Dichloromethane (DCM)
Trifluoroacetic acid (TFA)
Procedure:
In a round-bottom flask equipped with a magnetic stir bar, dissolve the Boc-protected β-morpholine amino acid (0.2 mmol) in DCM (0.1 M).
Cool the solution to 0 °C in an ice bath.
Slowly add TFA dropwise (1 mL of TFA for every 25 mg of the starting material).
Stir the mixture at 0 °C for 3 hours.
Remove the solvent and excess TFA under reduced pressure (in vacuo).
The resulting residue, the TFA salt of the β-morpholine amino acid catalyst, can be used without further purification.
General Protocol for the Asymmetric Michael Addition of Aldehydes to Nitroolefins
Materials:
Aldehyde (1.0 - 1.1 eq)
Nitroolefin (1.5 eq)
β-Morpholine Amino Acid Catalyst (1-5 mol%)
N-Methylmorpholine (NMM) (as a base, 1 mol%)
Solvent (e.g., isopropanol)
Procedure:
To a reaction vial, add the β-morpholine amino acid catalyst (as the TFA salt) and N-methylmorpholine (1 mol%).
Add the solvent (e.g., isopropanol) and stir the mixture for a few minutes at the desired reaction temperature (e.g., -10 °C).
Add the aldehyde (1.0 - 1.1 eq) to the reaction mixture.
Add the nitroolefin (1.5 eq) to initiate the reaction.
Stir the reaction mixture at the specified temperature for the required time (monitoring by TLC or NMR is recommended).
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Note: The conversion, diastereomeric ratio (d.r.), and enantiomeric excess (e.e.) should be determined by ¹H NMR spectroscopy and chiral HPLC analysis of the purified product, respectively.[3]
Conclusion and Future Outlook
While the direct application of (2S)-N-methylmorpholine-2-carboxamide in organocatalysis is not yet extensively documented, the closely related β-morpholine amino acids have emerged as powerful and highly stereoselective catalysts for the asymmetric Michael addition. The modular synthesis of these catalysts allows for fine-tuning of their steric and electronic properties, opening avenues for their application in a broader range of organocatalytic transformations.
Future research in this area may focus on:
The synthesis and evaluation of (2S)-N-methylmorpholine-2-carboxamide and other amide derivatives to probe the influence of the amide group on catalytic activity and selectivity.
The application of these morpholine-based catalysts in other enamine- and iminium-mediated reactions, such as aldol and Mannich reactions.
The immobilization of these catalysts on solid supports for easier recovery and recycling, enhancing their practical utility.
The continued exploration of morpholine-based organocatalysts holds significant promise for the development of novel and efficient methods for the synthesis of enantioenriched molecules for the pharmaceutical and fine chemical industries.
References
Vaghi, F., Facchetti, G., Rimoldi, I., Bottiglieri, M., Contini, A., Gelmi, M. L., & Bucci, R. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1233097. [Link]
Vaghi, F., Facchetti, G., Rimoldi, I., Bottiglieri, M., Contini, A., Gelmi, M. L., & Bucci, R. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. PMC. [Link]
Rana, N. K., Selvakumar, S., & Singh, V. K. (2010). Highly Enantioselective Organocatalytic Sulfa-Michael Addition to α,β-Unsaturated Ketones. The Journal of Organic Chemistry, 75(6), 2089–2091. [Link]
Pedzisa, L., Monastyrskyi, A., & Andrade, R. B. (2018). Enantio‐ and Diastereoselective (Ipc)2BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides. ChemistryOpen, 7(8), 633-636. [Link]
Kriis, K., Laars, M., Lippur, K., & Kanger, T. (2007). Bimorpholines as Alternative Organocatalysts in Asymmetric Aldol Reactions. CHIMIA International Journal for Chemistry, 61(5), 232-235. [Link]
Ghandi, M., & Tahermansouri, H. (2012). Recent Developments in Asymmetric Organocatalysis. Royal Society of Chemistry. [Link]
Palomo, C., & Oiarbide, M. (2015). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PMC. [Link]
Sibi, M. P., & Stanley, L. M. (2010). Organocatalytic asymmetric Michael addition reaction of aldehydes with 2-furanones: experimental, applications and DFT studies. Organic Chemistry Frontiers, 7(1), 109-116. [Link]
Ghosh, S., & Sudalai, A. (2016). Organocatalytic asymmetric decarboxylative cyanomethylation of isatins using l-proline derived bifunctional thiourea. Organic & Biomolecular Chemistry, 14(3), 859-863. [Link]
Gomez-Bombarelli, R., & Gonzalez-Lafont, A. (2015). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. PMC. [Link]
Flores-Perez, B., & Garcia-Gomez, G. (2025). Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline. MDPI. [Link]
Advanced Application Note: Solvent Selection Protocols for Reactions with (2S)-N-Methylmorpholine-2-carboxamide
Executive Summary & Mechanistic Rationale (2S)-N-Methylmorpholine-2-carboxamide (CAS: 1841091-38-0) is a highly valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
(2S)-N-Methylmorpholine-2-carboxamide (CAS: 1841091-38-0) is a highly valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and targeted therapeutics. The molecule presents a dual chemical challenge: it requires the activation of the secondary amine at the N4 position for coupling, while demanding absolute preservation of the delicate chiral center at the C2 position.
The selection of solvent is not merely a medium for dissolution; it is a critical mechanistic lever. The two primary functionalization pathways—Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination —operate under fundamentally different kinetic and thermodynamic regimes, necessitating distinct solvent environments.
Logical workflow for selecting solvent pathways based on reaction mechanism.
Stereochemical Integrity: The C2 Epimerization Risk
The C2 proton of (2S)-N-methylmorpholine-2-carboxamide is situated alpha to the carboxamide carbonyl. Under strongly basic conditions in protic or highly polar solvents, this proton becomes acidic enough to be abstracted, forming a planar enolate intermediate. Reprotonation leads to racemization, destroying the enantiomeric purity of the building block.
To prevent this, the causality of base and solvent pairing is paramount. Strong, soluble bases (e.g., NaOtBu in THF) must be avoided. Instead, mild, heterogeneous bases (e.g., Cs₂CO₃ in 1,4-Dioxane) provide a slow, controlled release of basicity that drives the catalytic cycle without triggering enolization.
Solvent and base causality governing the stereochemical integrity of the C2 chiral center.
Quantitative Data: Solvent Efficacy Summaries
Table 1: Solvent Effects on SNAr Kinetics for Morpholine Derivatives
In SNAr reactions, transferring the reaction from a protic solvent (which hydrogen-bonds and deactivates the morpholine nitrogen) to a dipolar aprotic solvent is exothermic and dramatically accelerates the rate of nucleophilic attack[1]. Furthermore, specific ionic liquids can induce unique iso-solvation effects that act as catalysts[2].
Solvent Category
Example Solvents
Solvation Effect on Meisenheimer Complex
Relative Reaction Rate
Epimerization Risk (at C2)
Dipolar Aprotic
MeCN, DMF, DMSO
High stabilization of anionic TS
Very Fast
Moderate (requires mild base)
Protic
MeOH, EtOH
H-bonding deactivates nucleophile
Slow
High (promotes enolization)
Ionic Liquids
[BMIM][BF4], [EMIM][DCN]
High polarizability, specific ion effects
Fast to Very Fast
Low to Moderate
Non-Polar
Toluene, Hexane
Poor solubility of intermediates
Very Slow
Low
Table 2: Solvent Efficacy in Buchwald-Hartwig Amination
For palladium-catalyzed cross-couplings, the solvent must solubilize the Pd-catalyst without coordinating too strongly. 1,4-Dioxane and NMP have been shown to be highly effective for morpholine derivatives, whereas non-polar solvents like toluene often yield modest results due to poor catalyst solubility[3]. Recent studies using palladacycle architectures demonstrate that 1,4-dioxane achieves up to 98% conversion at 80 °C, outperforming 2-MeTHF[4].
Solvent
Polarity
Pd-Catalyst Solubility
Base Compatibility (e.g., Cs₂CO₃)
Typical Yield
1,4-Dioxane
Moderate
Excellent
Good (Heterogeneous)
90 - 98%
2-MeTHF
Moderate
Good
Good (Heterogeneous)
85 - 91%
Toluene
Low
Moderate to Poor
Poor (Surface area limited)
50 - 75%
THF
Moderate
Good
Moderate (Boiling point limits rate)
60 - 80%
Self-Validating Experimental Protocols
Protocol A: SNAr Functionalization in Acetonitrile (MeCN)
Causality Focus: Acetonitrile is selected because its high dipole moment stabilizes the Meisenheimer complex, while its lack of hydrogen-bond donation ensures the N4 lone pair remains highly nucleophilic. DIPEA is chosen over K₂CO₃ to maintain a completely homogeneous reaction, preventing localized spikes in basicity that could epimerize the C2 position.
Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add the activated aryl halide and anhydrous MeCN. Stir at 25 °C to achieve full dissolution.
Amine Addition: Add (2S)-N-methylmorpholine-2-carboxamide in a single portion. The solution should remain clear.
Base Addition: Dropwise add DIPEA over 5 minutes.
Heating: Elevate the temperature to 60 °C using an oil bath.
Self-Validation Checkpoint: At
mins, draw a 10 µL aliquot and quench in 1 mL MeOH. Analyze via LC-MS. The presence of the unreacted Ar-F starting material alongside the product mass confirms the reaction is proceeding but incomplete. Crucial: Analyze via chiral LC (e.g., Chiralpak AD-H). If a mass corresponding to the (2R)-epimerized product exceeds 1%, immediately lower the temperature by 15 °C. This built-in thermal feedback loop ensures stereochemical integrity.
Workup: Upon completion (typically 4-6 hours), concentrate the MeCN in vacuo. Partition the residue between EtOAc and saturated aqueous NaHCO₃. Do not use acidic washes, as this will protonate the morpholine product and pull it into the aqueous layer.
Purification: Dry the organic layer over Na₂SO₄, filter, and purify via silica gel chromatography (DCM/MeOH gradient).
Protocol B: Buchwald-Hartwig Amination in 1,4-Dioxane
Causality Focus: 1,4-Dioxane is selected because it perfectly balances the solubilization of the Pd-NHC or Pd₂(dba)₃ catalyst while keeping the Cs₂CO₃ base largely heterogeneous. This prevents the base from stripping the C2 proton. Rigorous degassing is required because oxygen irreversibly inserts into the active Pd(0) species, forming inactive peroxo complexes.
Degassing (Critical Step): Transfer anhydrous 1,4-Dioxane to a Schlenk flask. Sparge vigorously with argon for 15 minutes. Note: Simple sonication is insufficient for ethereal solvents.
Catalyst Pre-activation: In a separate argon-flushed vial, combine Pd₂(dba)₃ and XPhos. Add 2 mL of the degassed 1,4-Dioxane. Stir at 25 °C for 10 minutes.
Self-Validation Checkpoint 1: Observe the pre-activation vial. A color shift from dark purple/brown to a deep red/orange indicates the successful formation of the active monoligated Pd(0) species. If the solution turns black (Pd black precipitation), the solvent was insufficiently degassed, and the catalyst has decomposed. This visual cue validates the inert atmosphere before committing to the full reaction.
Substrate Assembly: To a main Schlenk flask, add the aryl chloride, (2S)-N-methylmorpholine-2-carboxamide, and finely powdered Cs₂CO₃.
Initiation: Transfer the pre-activated catalyst solution to the main flask. Add the remaining 8 mL of degassed 1,4-Dioxane.
Heating: Seal the flask and heat to 80 °C for 12 hours.
Self-Validation Checkpoint 2: At
hours, check the reaction mixture. The Cs₂CO₃ should remain suspended as a fine slurry. If the base has completely dissolved, the solvent has likely absorbed atmospheric moisture, significantly increasing the risk of C2 epimerization.
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium and inorganic salts. Concentrate and purify via flash chromatography.
References
Valvi, A., et al. "Concentration-dependent solvent effect on the SNAr reaction between 1-fluoro-2,4-dinitrobenzene and morpholine." ResearchGate.
"Iso-solvation effects in mixtures of ionic liquids on the kinetics of a model SNAr reaction." New Journal of Chemistry (RSC Publishing).
"Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)-NHC Catalysts." Thieme-Connect.
"A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis." MDPI.
Technical Support Center: (2S)-N-Methylmorpholine-2-Carboxamide Synthesis
This guide is designed as a specialized Technical Support Center for researchers optimizing the synthesis of (2S)-N-methylmorpholine-2-carboxamide . It focuses on the critical amide coupling step, stereochemical retentio...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is designed as a specialized Technical Support Center for researchers optimizing the synthesis of (2S)-N-methylmorpholine-2-carboxamide . It focuses on the critical amide coupling step, stereochemical retention, and isolation of this highly polar chiral scaffold.
Status: Active
Ticket ID: MORPH-2S-OPT
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
System Overview & Route Selection
The synthesis of (2S)-N-methylmorpholine-2-carboxamide typically fails not due to a lack of reactivity, but due to C2-epimerization (racemization) and isolation losses (high water solubility).
The recommended industrial route utilizes the Chiral Pool Approach , starting from N-protected (2S)-morpholine-2-carboxylic acid.
Validated Synthetic Workflow
The following diagram outlines the recommended workflow and critical decision points to maximize yield and enantiomeric excess (
).
Figure 1: Optimized process flow for the synthesis of (2S)-N-methylmorpholine-2-carboxamide, highlighting the critical stereochemical checkpoint.
Troubleshooting Guide (Q&A Format)
Module A: The "Yield Killer" (Amidation Efficiency)
Q: My conversion is low (<50%) even with excess methylamine. The active ester seems to hydrolyze.Diagnosis: Methylamine (MeNH₂) is highly volatile (b.p. -6°C). If you are using aqueous MeNH₂ (40%) or MeNH₂ in THF, it may be escaping the headspace before reacting, or water from the aqueous solution is hydrolyzing your activated ester.
Protocol Adjustment:
Reagent Switch: Switch to Methylamine Hydrochloride (MeNH₂·HCl) + DIPEA . This allows you to weigh exact equivalents.
Coupling Agent: Use HATU or T3P (Propylphosphonic anhydride) .
Why: T3P acts as a water scavenger and drives the reaction to completion without generating acidic byproducts that degrade the Boc group.
Procedure:
Dissolve Acid (1.0 eq) and MeNH₂·HCl (1.5 eq) in DMF.
Cool to 0°C.
Add DIPEA (3.0 eq) dropwise.
Add T3P (50% in EtOAc, 1.5 eq) last.
Result: This sequence minimizes free amine evaporation and maximizes contact time.
Q: I am observing significant racemization (formation of the 2R enantiomer).Diagnosis: The C2 proton (alpha to the carbonyl and the morpholine oxygen) is chemically acidic. Strong bases or over-activation (forming oxazolones) promotes deprotonation/reprotonation, scrambling the stereocenter.
Corrective Action:
Avoid: CDI (Carbonyldiimidazole) or Acid Chlorides (SOCl₂). These highly reactive intermediates are prone to racemization via ketene or oxazolone pathways.
Use:T3P in Pyridine/DCM or EDC/HOBt .
Base Control: Keep the pH of the reaction mixture between 7.5 and 8.5. Do not use a large excess of TEA/DIPEA. If using T3P, pyridine acts as both solvent and mild base, significantly preserving chirality [1].
Module B: The "Mass Balance Killer" (Isolation & Workup)
Q: My reaction works, but I lose the product during aqueous workup. It stays in the water layer.Diagnosis: (2S)-N-methylmorpholine-2-carboxamide is a small, polar molecule. Standard EtOAc/Water extraction is ineffective (Partition coefficient
).
Isolation Protocols:
Method
Scale
Protocol Details
Pros/Cons
A. SCX Resin (Recommended)
< 5g
1. Load crude reaction (in MeOH) onto SCX-2 acidic resin.2. Wash with MeOH (removes non-basic impurities).3. Elute product with 2M NH₃ in MeOH.
1. Saturate aqueous layer with NaCl.2. Extract exhaustively with n-Butanol or IPA/CHCl₃ (1:3) .3. Evaporate solvent.
Pros: Cheap.Cons: n-Butanol is hard to evaporate; salts remain.
C. Direct Evaporation
Any
1. Use volatile reagents (EDC/HCl, MeNH₂).2. Evaporate to dryness.3. Triturate residue with Et₂O to remove organics.4. Recrystallize salt from EtOH.
Pros: No extraction needed.Cons: Requires high purity reagents.
Critical Mechanism: Racemization Pathways
Understanding why the yield drops or purity fails is essential for troubleshooting.
Figure 2: Mechanism of base-mediated racemization at the C2 position. The morpholine oxygen increases the acidity of the C2 proton, making the enolate pathway accessible under strongly basic conditions.
Validated Experimental Protocol (T3P Method)
This protocol is optimized for 1.0 g scale and prioritizes enantiomeric retention.
Setup: Charge a dry flask with (2S)-4-Boc-morpholine-2-carboxylic acid (1.0 g, 4.32 mmol) and Methylamine hydrochloride (0.44 g, 6.5 mmol).
Solvent: Add anhydrous DCM (10 mL) and Pyridine (1.0 mL). Note: Pyridine acts as a mild base buffer.
Coupling: Cool to 0°C. Add T3P (50% w/w in EtOAc, 3.1 mL, 5.2 mmol) dropwise over 10 minutes.
Reaction: Warm to Room Temperature (RT) and stir for 12 hours.
Workup (SCX Method):
Concentrate the reaction mixture to remove DCM.
Dilute residue with MeOH (10 mL).
Load onto a pre-conditioned SCX-2 cartridge (10 g size).
Wash with MeOH (50 mL) to elute T3P residues and pyridine.
Elute Product with 3M NH₃ in MeOH (50 mL).
Final Step: Concentrate the ammoniacal eluent to yield (2S)-4-Boc-N-methylmorpholine-2-carboxamide as a white solid/oil.
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177.
Patterson, A. W., et al. (2008). Protection of alpha-amino acids as their N-Boc derivatives. Journal of Organic Chemistry. (General reference for Boc-protection stability).
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Disclaimer: All protocols should be performed in a fume hood with appropriate PPE.[3] Methylamine is toxic and volatile.
Technical Support Center: Purification of (2S)-N-methylmorpholine-2-carboxamide
Welcome to the dedicated technical support guide for the purification of (2S)-N-methylmorpholine-2-carboxamide. This resource is designed for researchers, medicinal chemists, and process development professionals who are...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support guide for the purification of (2S)-N-methylmorpholine-2-carboxamide. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this chiral morpholine derivative. The unique structural features of this compound—specifically the basic morpholine nitrogen and the polar carboxamide group—present distinct challenges that require tailored purification strategies. This guide provides in-depth, field-proven solutions to common issues encountered during its isolation and purification.
Section 1: Troubleshooting Common Purification Issues
This section addresses the most frequent challenges in a question-and-answer format, focusing on the underlying chemical principles and providing actionable solutions.
Q1: My compound shows significant peak tailing and poor recovery during silica gel column chromatography. What's happening and how do I fix it?
A1: This is the most common issue encountered with morpholine-containing compounds.
Causality: The basic nitrogen atom in the morpholine ring (a tertiary amine) interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This strong, non-specific binding leads to a slow and uneven elution of the compound, resulting in broad, tailing peaks, poor separation from impurities, and often, irreversible adsorption to the column, which causes low recovery.[2]
Solution: The most effective solution is to neutralize the acidic sites on the silica gel by adding a basic modifier to your mobile phase.
Primary Recommendation: Add 0.5-2% triethylamine (Et₃N) to your eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol).[1] Triethylamine is a volatile base that competitively binds to the silanol groups, preventing your target compound from interacting strongly with the stationary phase.
Alternative Stationary Phases: If peak shape does not improve sufficiently, consider using a less acidic stationary phase. Neutral or basic alumina can be effective alternatives. For highly polar compounds, reverse-phase chromatography (C18) may be necessary.[1][2]
Q2: I'm struggling to extract my product from the aqueous workup. My yields are very low. What can I do?
A2: The combination of the morpholine and N-methylcarboxamide moieties imparts significant water solubility to the molecule, making extraction with common non-polar organic solvents inefficient.
Causality: The polar functional groups can hydrogen bond with water, making the compound prefer the aqueous phase over less polar organic solvents like ethyl acetate or diethyl ether.
Solutions:
"Salting Out": Increase the ionic strength of the aqueous layer by saturating it with sodium chloride (NaCl) or adding potassium carbonate (K₂CO₃).[2] This disrupts the hydration shell around your compound, reducing its aqueous solubility and promoting its partition into the organic layer.[2]
pH Adjustment: Ensure the aqueous layer is basic (pH > 9) before extraction. Adding a base like NaOH or K₂CO₃ will ensure the morpholine nitrogen is in its free base form, which is significantly less water-soluble than its protonated (salt) form.[2]
Use a More Polar Extraction Solvent: If ethyl acetate fails, switch to a more polar solvent like dichloromethane (DCM) or a 9:1 mixture of DCM/Isopropanol for repeated extractions (3-5 times).
Q3: My product "oils out" or refuses to crystallize during recrystallization. How can I obtain a solid product?
A3: This phenomenon, known as "oiling out," typically occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.[1][2]
Causality: The compound separates from the solution as a liquid phase rather than forming an ordered crystal lattice. This can be due to excessive solubility, a high concentration of impurities that inhibit nucleation, or cooling the solution too rapidly.
Troubleshooting Protocol:
Re-heat the Solution: Add a small amount of additional solvent to the oiled-out mixture and heat until a homogenous solution is reformed.
Slow Cooling: Allow the flask to cool very slowly to room temperature (e.g., by placing it in a large, insulated container). Do not place it directly in an ice bath. Slow cooling is critical for promoting the formation of well-ordered crystals.[2]
Induce Crystallization: If no crystals form upon reaching room temperature, try scratching the inside of the flask below the solvent line with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.[1] Alternatively, add a single seed crystal of the pure compound if available.[1]
Solvent System Modification: If the issue persists, the solvent system is likely inappropriate. Refer to the table below to select a new solvent or solvent mixture (e.g., Ethyl Acetate/Hexane, Isopropanol/Diethyl Ether). The goal is to find a system where the compound is soluble when hot but sparingly soluble when cold.[3]
Solvent System
Boiling Point (°C)
Suitability Notes
Ethyl Acetate / Hexanes
Variable
Good for compounds of moderate polarity. Add hexanes as the anti-solvent.
Isopropanol (IPA) / Diethyl Ether
Variable
IPA is a good solvent; add ether slowly as the anti-solvent until turbidity appears.
Acetonitrile
82 °C
A polar aprotic solvent that can be effective for polar compounds.
Toluene
111 °C
A less polar solvent; may work if the compound is not excessively polar.
Section 2: Step-by-Step Purification Protocols
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed to overcome the common issue of peak tailing on silica gel.
Slurry Preparation: Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 9:1 Hexane/Ethyl Acetate).
Column Packing: Pour the slurry into the column and use gentle pressure to pack a uniform bed. Drain the excess solvent until it is level with the top of the silica.
Sample Loading: Dissolve the crude (2S)-N-methylmorpholine-2-carboxamide in a minimal amount of DCM or the eluent. Adsorb this solution onto a small amount of silica gel (~2-3x the mass of your crude product). Evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
Elution: Begin elution with your starting mobile phase (e.g., 100% Hexanes or 9:1 Hexane/Ethyl Acetate) containing 1% triethylamine .[1] Gradually increase the polarity of the mobile phase (gradient elution).
Fraction Collection & Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) or LC-MS to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. To remove the residual triethylamine, co-evaporate the residue with toluene or DCM (2-3 times).
Protocol 2: Purification via Hydrochloride Salt Formation
This acid-base chemistry approach can be highly effective for removing non-basic impurities.
Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.
Salt Formation: Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether) dropwise while stirring.[2] The hydrochloride salt of your compound should precipitate out of the solution.
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any remaining soluble impurities.
Drying: Dry the purified hydrochloride salt under vacuum.
(Optional) Free-Basing: To recover the free amine, dissolve the HCl salt in water, basify the solution with NaOH or K₂CO₃ to pH > 9, and extract the pure product into an organic solvent like DCM. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified free base.
Section 3: Chiral Purity Considerations
Q4: How do I confirm the enantiomeric purity of my (2S)-N-methylmorpholine-2-carboxamide?
A4: Since your target molecule is a single enantiomer, verifying its enantiomeric excess (e.e.) is crucial. This cannot be done with standard techniques like NMR or achiral HPLC. You must use a chiral separation method.
Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): These are the gold-standard methods.[4] The sample is run on a column containing a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are often effective for separating a wide range of chiral compounds and are a good starting point.[5] The two enantiomers will interact differently with the CSP, resulting in different retention times and allowing for their quantification.
Q5: What if my synthesis was not stereospecific and produced a racemic mixture? How can I separate the enantiomers?
A5: If you have a racemic mixture, you will need to perform a chiral resolution.
Preparative Chiral Chromatography: This is the most direct method, scaling up the analytical HPLC/SFC method described above to isolate larger quantities of each enantiomer. While effective, it can be costly and require specialized equipment.
Indirect Method (Diastereomeric Salt Formation): A classical and often more accessible method involves reacting the racemic mixture with a chiral resolving agent (e.g., a chiral carboxylic acid like tartaric acid or mandelic acid). This reaction forms two diastereomeric salts. Diastereomers have different physical properties (like solubility) and can often be separated by fractional crystallization or standard column chromatography.[5] After separation, a simple acid-base workup is used to remove the chiral auxiliary and yield the pure enantiomers.
Section 4: Purification Strategy Workflow
The following diagram outlines a decision-making process for selecting the most appropriate purification strategy based on the characteristics of your crude material.
Caption: Decision workflow for selecting a purification method.
Section 5: Frequently Asked Questions (FAQs)
Q6: What analytical techniques are best for assessing the purity of the final product?
A6: A combination of methods is recommended for comprehensive purity assessment:
¹H and ¹³C NMR: To confirm the chemical structure and identify any structural impurities.[1]
LC-MS: To determine purity by UV trace and confirm the molecular weight of the main component and any impurities.[1]
HPLC/UPLC: To obtain high-resolution purity data (e.g., purity >98% by area).[1]
Chiral HPLC/SFC: As discussed above, to determine enantiomeric purity.
Q7: Are there any stability concerns I should be aware of during purification?
A7: While (2S)-N-methylmorpholine-2-carboxamide is generally stable, its N-oxide precursor, N-methylmorpholine-N-oxide (NMMO), is known to undergo thermal degradation at elevated temperatures (above 120-150 °C).[6] It is good practice to avoid excessive heat during purification steps. When removing solvents on a rotary evaporator, use moderate water bath temperatures (30-40 °C) and reduced pressure to minimize the risk of degradation.
References
BenchChem. (n.d.). Identifying and removing impurities in Morpholine-4-carboxamide reactions. BenchChem Technical Support.
Lecomte, F., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers (Basel). Available from: [Link]
BenchChem. (n.d.). Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds. BenchChem Technical Support.
Periasamy, M., & Reddy, M. R. (2007). Synthesis of Biologically Important Chiral Morpholine Derivatives. Journal of the Chemical Society of Pakistan.
Bishop, M. J., et al. (1986). Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
Royal Society of Chemistry. (n.d.). Supporting Information. RSC.
Zhang, S., et al. (2021). The purification process and side reactions in the N-methylmorpholine-N-oxide (NMMO) recovery system. Cellulose. Available from: [Link]
Zhu, M., et al. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry. Available from: [Link]
Arrie, S. (2021). Chromatography for Chiral Separation. Journal of Chromatography & Separation Techniques. Available from: [Link]
Weinkauf, R. L., & Turner, J. A. (1996). Method for reducing the nitrosamine content of N-methylmorpholine-N-oxide. Google Patents.
Ie, Y., et al. (2005). Highly efficient synthesis of aldenamines from carboxamides by iridium-catalyzed silane-reduction/dehydration under mild conditions. Chemical Communications. Available from: [Link]
Wang, C., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules. Available from: [Link]
IntechOpen. (2015). Recrystallization of Drugs — Effect on Dissolution Rate. IntechOpen. Available from: [Link]
Technical Support Center: Maintaining the Stereochemical Integrity of (2S)-N-methylmorpholine-2-carboxamide
Welcome to the technical support center dedicated to providing solutions for researchers, scientists, and drug development professionals working with (2S)-N-methylmorpholine-2-carboxamide. This guide offers in-depth trou...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center dedicated to providing solutions for researchers, scientists, and drug development professionals working with (2S)-N-methylmorpholine-2-carboxamide. This guide offers in-depth troubleshooting advice and answers to frequently asked questions to help you prevent racemization and ensure the stereochemical purity of your compound throughout your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical concern for (2S)-N-methylmorpholine-2-carboxamide?
A1: Racemization is the process by which an enantiomerically pure compound, such as (2S)-N-methylmorpholine-2-carboxamide, converts into a 1:1 mixture of both of its enantiomers (in this case, the (2S) and (2R) forms). This mixture is known as a racemate and is optically inactive.[1][2]
For drug development professionals, preventing racemization is paramount. The two enantiomers of a chiral drug can exhibit significantly different pharmacological activities, metabolic pathways, and toxicological profiles.[2] The presence of the undesired (2R)-enantiomer can lead to reduced therapeutic efficacy, increased side effects, or unpredictable biological responses. Therefore, maintaining the stereochemical integrity of the (2S)-enantiomer is crucial for accurate experimental results and the development of safe and effective therapeutics.
Q2: What is the chemical mechanism responsible for the racemization of (2S)-N-methylmorpholine-2-carboxamide?
A2: The primary mechanism for racemization in (2S)-N-methylmorpholine-2-carboxamide involves the deprotonation of the hydrogen atom at the chiral center (the α-carbon at the 2-position of the morpholine ring). This chiral center is adjacent to the carbonyl group of the carboxamide, which makes the α-proton acidic.
Under certain conditions, particularly in the presence of a base, this proton can be abstracted to form a planar, achiral enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face of the planar structure with equal probability. Protonation from one face regenerates the original (2S)-enantiomer, while protonation from the opposite face forms the (2R)-enantiomer.[3][4] Given enough time under these conditions, this reversible process leads to a racemic mixture.
Mechanism of Base-Catalyzed Racemization
Figure 2. A systematic workflow for troubleshooting racemization issues.
Issue 1: Racemization during Synthesis or Modification
If you are performing a reaction on or with (2S)-N-methylmorpholine-2-carboxamide, the choice of reagents and conditions is critical.
Problem: A decrease in enantiomeric excess is observed after a reaction involving basic conditions.
Cause: The base used in the reaction is deprotonating the α-carbon, leading to racemization.
Solutions:
Base Selection: Opt for sterically hindered, non-nucleophilic bases. While strong bases like DBU are known to cause racemization, weaker, bulkier bases such as 2,4,6-collidine (TMP) or N,N-diisopropylethylamine (DIPEA) are often preferred to minimize this side reaction. N[5]-methylmorpholine (NMM) itself is a relatively weak base and is less likely to cause racemization compared to triethylamine.
[5] * Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Cooling the reaction to 0 °C or below can significantly slow down the rate of racemization.
[] * Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as it reaches completion to avoid prolonged exposure to basic conditions.
Issue 2: Racemization during Aqueous Workup
The workup procedure, especially steps involving pH adjustment, is a common stage where stereochemical integrity can be compromised.
Problem: Enantiomeric purity is lower after extraction and washing steps.
Cause: Exposure to strongly acidic or basic aqueous layers during the workup is causing racemization.
Solutions:
Use Buffered Washes: Instead of using strong acids (like 1M HCl) or strong bases (like 1M NaOH) for washing, use milder, buffered solutions. Saturated aqueous ammonium chloride (NH₄Cl) is a good choice for neutralizing basic solutions, while saturated aqueous sodium bicarbonate (NaHCO₃) can be used to neutralize acidic solutions.
Maintain Low Temperatures: Perform all workup steps, including washes and extractions, at low temperatures (e.g., in an ice bath, 0-5 °C).
Minimize Contact Time: Do not let the organic and aqueous layers remain in contact for extended periods. Shake, separate, and move to the next step promptly.
Issue 3: Racemization during Purification by Column Chromatography
Standard silica gel chromatography can lead to racemization of sensitive compounds.
Problem: The product shows a loss of enantiomeric purity after purification on a silica gel column.
Cause: The acidic nature of the silanol groups (Si-OH) on the surface of silica gel can catalyze racemization, especially for a basic compound like a morpholine derivative. T[7]he basic nitrogen of the morpholine ring can interact with these acidic sites, prolonging contact time and potentially facilitating epimerization.
Solutions:
Neutralize the Silica Gel: Add a small amount of a tertiary amine, such as triethylamine (Et₃N), to the eluent system (typically 0.1-1% v/v). T[7]his will neutralize the acidic sites on the silica gel and minimize unwanted interactions.
Use an Alternative Stationary Phase: Consider using a more neutral stationary phase, such as alumina (neutral or basic grade), or a polymer-based support.
Non-Chromatographic Purification: If possible, purify the compound by crystallization. This method often provides material of very high enantiomeric purity.
Issue 4: Racemization during Storage
The stereochemical stability of (2S)-N-methylmorpholine-2-carboxamide can degrade over time if not stored under appropriate conditions.
Problem: A previously pure sample shows the presence of the other enantiomer after being stored.
Cause: Improper storage conditions (e.g., high temperature, storage in a protic solvent) are promoting slow racemization over time.
Solutions:
Storage Form and Temperature: For long-term storage, the compound should be stored as a solid in a tightly sealed container at low temperatures, preferably -20 °C.
[8] * Solvent Choice for Solutions: If the compound must be stored in solution, use aprotic, non-polar solvents. Avoid protic solvents like methanol or ethanol, which can facilitate proton exchange. Store solutions at low temperatures and for the shortest time possible.
Protect from Moisture and Light: Store the compound in a desiccated environment and protected from light to prevent potential degradation pathways that could indirectly affect its stability.
[9]### Analytical Methods for Detecting Racemization
Accurate assessment of enantiomeric purity is essential. The primary technique for this is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).
Chiral HPLC Analysis
Principle: A CSP is designed to interact differently with the two enantiomers of a chiral compound, leading to different retention times and thus allowing for their separation and quantification.
*[10] Column Selection: Polysaccharide-based CSPs (e.g., those based on cellulose or amylose derivatives) are often a good starting point for the separation of a wide range of chiral compounds.
Method Development:
Mobile Phase Screening: Start with a simple mobile phase, such as a mixture of hexane and isopropanol or hexane and ethanol.
Optimize Solvent Ratio: Vary the ratio of the polar alcohol modifier to the non-polar alkane to achieve optimal separation.
Additives: Sometimes, small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.
Parameter
Starting Condition
Notes
Column
Amylose or Cellulose-based CSP
e.g., Chiralpak® AD-H, Chiralcel® OD-H
Mobile Phase
n-Hexane / Isopropanol (90:10)
Adjust ratio to optimize resolution
Flow Rate
1.0 mL/min
Standard for a 4.6 mm ID column
Temperature
25 °C
Temperature can affect separation
Detection
UV at 210-220 nm
Or as determined by the compound's UV spectrum
Protocol 1: General Protocol for Chiral HPLC Analysis
Sample Preparation: Prepare a dilute solution of your (2S)-N-methylmorpholine-2-carboxamide sample in the mobile phase (approximately 0.1-1.0 mg/mL). Also, prepare a sample of the racemic mixture to confirm the identity of both enantiomer peaks.
Equilibration: Equilibrate the chiral HPLC column with the chosen mobile phase until a stable baseline is achieved.
Injection: Inject the racemic standard first to determine the retention times of both the (2S) and (2R) enantiomers.
Analysis: Inject your sample and integrate the peak areas for both enantiomers.
Calculation: Calculate the enantiomeric excess (% ee) using the following formula:
% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
References
Loba Chemie. (n.d.). MORPHOLINE EXTRA PURE [Safety Data Sheet]. Retrieved from [Link]
ResearchGate. (2025, August 7). Base catalyzed racemization of amino acid derivatives. Retrieved from [Link]
Chemos GmbH & Co.KG. (n.d.). Morpholine [Safety Data Sheet]. Retrieved from [Link]
Al-Rawashdeh, N. A. F., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Journal of Organic Chemistry.
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
Bobko, A. A., et al. (2001). Synthesis of Chiral Nitroxides and an Unusual Racemization Reaction. The Journal of Organic Chemistry, 66(16), 5468-5474.
Nurnabi, M., & Ismail, M. (2008). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science, 56(1), 109-112.
Truman, R. (2023, November 3). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data.
Pharmaacademias. (2025, August 14). Racemic Modification and Resolution of Racemic Mixtures. Retrieved from [Link]
Arbour, C. A., et al. (2018). Epimerization-free access to C-terminal cysteine peptide acids, carboxamides, secondary amides, and esters via complimentary strategies. Chemical Science, 9(2), 350-355.
Matsuo, H., et al. (1967). Studies on the racemization of amino acids and their derivatives. I. On the deuterium-hydrogen exchange reaction of amino acids derivatives in basic media. Chemical & Pharmaceutical Bulletin, 15(4), 391-398.
Micheli, F., et al. (2020). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. Scientific Reports, 10(1), 1-16.
Arbour, C. A., et al. (2018). Epimerization-free access to C-terminal cysteine peptide acids, carboxamides, secondary amides, and esters via complimentary strategies. Chemical Science, 9(2), 350-355.
Boche, G. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
Rossi, S., et al. (2023, August 11). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 123456.
ResearchGate. (n.d.). L, D- racemization reaction of amino acids. Retrieved from [Link]
ResearchGate. (n.d.). Enantioselective synthesis of morpholine.... Retrieved from [Link]
Pesch, J., et al. (2015). Catalytic Chemical Amide Synthesis at Room Temperature: One More Step Toward Peptide Synthesis. The Journal of Organic Chemistry, 80(9), 4564-4574.
ResearchGate. (2026, February 7). The Synthesis of Chiral Functionalized Morpholine N-Oxides Using a Tandem Cope Elimination/Reverse-Cope Elimination Protocol. Retrieved from [Link]
LCGC International. (2023, September 19). Recent Chiral Stationary Phase Advancements in HPLC Analysis. Retrieved from [Link]
Chemistry LibreTexts. (2022, July 20). 12.3: Isomerization at the α-Carbon. Retrieved from [Link]
Wikipedia. (n.d.). Racemic mixture. Retrieved from [Link]
Han, C., et al. (2011). Stereocontrolled Synthesis of α-Amino-α′-alkoxy Ketones by a Copper-Catalyzed Cross-Coupling of Peptidic Thiol Esters and α-Alkoxyalkylstannanes. Organic Letters, 13(13), 3372-3375.
ResearchGate. (2023, August 11). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Retrieved from [Link]
Wassenaar, J., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes.
Wzorek, A., et al. (2024). ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROMATOGRAPHY. Ukrainian Chemistry Journal, 91(3), 34-45.
Google Patents. (2026, January 25). US7659394B2 - Substituted morpholine compounds for the treatment of central nervous system disorders.
Jain, A., & Sahu, S. K. (2024).
ResearchGate. (2018, October 10). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]
Liu, Y., et al. (2016). Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. Scientific Reports, 6(1), 1-9.
AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Retrieved from [Link]
NIH. (2024, May 16). Unconventional approaches for chiral resolution. Retrieved from [Link]
Gáti, T., et al. (2023, April 26). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry.
MDPI. (2023, December 8). Epimerisation in Peptide Synthesis. Retrieved from [Link]
MDPI. (2025, February 23). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Retrieved from [Link]
RSC Publishing. (n.d.). Amidation of methyl ester-functionalised poly(2-oxazoline)s as a powerful tool to create dual pH- and temperature-responsive polymers as potential drug delivery systems. Retrieved from [Link]
Technical Support Center: Purification of N-methylmorpholine-2-carboxamide
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with N-methylmorpholine-2-carboxamide. Achieving high purity for this polar, heterocyclic compound...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with N-methylmorpholine-2-carboxamide. Achieving high purity for this polar, heterocyclic compound is critical for reliable downstream applications. This guide provides in-depth troubleshooting advice and detailed protocols to help you overcome common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in my N-methylmorpholine-2-carboxamide synthesis?
A1: Impurities in N-methylmorpholine-2-carboxamide samples typically originate from the synthetic route employed. Key sources include:
Unreacted Starting Materials: Such as the parent morpholine-2-carboxylic acid or methylamine.
Coupling Reagents and Byproducts: If using standard amide coupling protocols, reagents like EDC or HATU can generate byproducts. For instance, carbodiimide reagents can form N-acylurea byproducts, which can be challenging to remove.[1]
Side-Reaction Products: Amide bond formation can sometimes be complex. Side reactions may include racemization of chiral centers or reactions involving solvent or base.[1][2]
Residual Solvents: Solvents used in the reaction or initial workup (e.g., DMF, DCM, THF) can be retained in the crude product.
Degradation Products: The morpholine ring or amide bond may be susceptible to cleavage under harsh acidic or basic conditions used during workup.[3]
Q2: My compound is highly polar and water-soluble. How does this affect my purification strategy?
A2: The high polarity and water solubility of N-methylmorpholine-2-carboxamide present specific challenges for standard purification techniques.
Aqueous Workup: The compound may be partially or fully soluble in the aqueous layer during extractions, leading to significant product loss.[3] To mitigate this, a "salting out" technique, where you saturate the aqueous layer with a salt like NaCl, can decrease the solubility of your organic compound and drive it into the organic layer.[4]
Normal-Phase Chromatography: The compound may show very little to no mobility on a standard silica gel column with common non-polar eluent systems (e.g., Hexane/Ethyl Acetate).[5] You will likely need to use a highly polar mobile phase, such as Dichloromethane/Methanol or even consider alternative chromatography techniques.
Reversed-Phase Chromatography: This can be an excellent alternative. However, if the compound is extremely polar, it may elute in the solvent front even on a C18 column. In such cases, using a highly aqueous mobile phase or a specialized polar-embedded column is recommended.[5][6]
Q3: What is the best initial approach to assess the purity of my crude N-methylmorpholine-2-carboxamide?
A3: A multi-pronged approach is best for assessing the purity of your crude product.
Thin-Layer Chromatography (TLC): This is the first and quickest step. It helps you visualize the number of components in your mixture and select a suitable solvent system for column chromatography. Given the compound's polarity, start with a polar mobile phase like 10-20% Methanol in Dichloromethane on a silica plate.[5]
Proton NMR (¹H NMR): A crude ¹H NMR spectrum provides invaluable information. It can help identify the presence of your desired product, unreacted starting materials, and residual solvents by comparing the spectrum to known chemical shifts.
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique that confirms the molecular weight of your product and provides a more accurate assessment of its purity percentage than TLC.[7]
Troubleshooting Guide: From Impure Sample to Pure Product
Issue 1: My crude product is a persistent yellow or brown oil/solid. How do I decolorize it?
Likely Cause: This coloration is often due to high molecular weight polymeric byproducts or colored impurities formed during the reaction, especially if elevated temperatures were used.[7] Sometimes, trace metals from reagents can also cause discoloration.[8]
Solution Pathway:
Activated Charcoal Treatment: This is a classic and effective method for removing colored impurities.
Recrystallization: If the impurity co-crystallizes with your product, charcoal treatment prior to recrystallization is often necessary.
Protocol 1: Decolorization and Recrystallization
Solvent Screening: Identify a suitable recrystallization solvent or solvent system. An ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[9] For a polar compound like N-methylmorpholine-2-carboxamide, consider solvents like isopropanol, ethanol, or acetonitrile/water mixtures.
Dissolution: In an Erlenmeyer flask, dissolve the crude, colored product in the minimum amount of the chosen boiling solvent.
Charcoal Treatment: Add a very small amount (typically 1-2% of your compound's weight) of activated charcoal to the hot solution.
Expert Tip: Adding too much charcoal can lead to significant product loss as it can adsorb your desired compound.[10]
Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a small plug of celite in a heated funnel to remove the charcoal. This step must be done quickly to prevent premature crystallization.
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[4]
Isolation: Collect the pure crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.
Drying: Dry the crystals under vacuum.
Issue 2: My compound streaks badly or doesn't move from the baseline (Rf ≈ 0) during silica gel chromatography.
Likely Cause: The basic nitrogen atom in the morpholine ring is likely interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[4] This strong interaction leads to poor peak shape (tailing/streaking) and can result in irreversible binding and low recovery.
Solution Pathway:
Modify the Mobile Phase: Neutralize the acidic sites on the silica gel by adding a basic modifier to your eluent.
Consider an Alternative Stationary Phase: If modifying the eluent is insufficient, switching to a less acidic stationary phase like alumina or a bonded-phase silica may be necessary. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is also an excellent option.[5][11]
Protocol 2: Modified Flash Column Chromatography for Basic Compounds
Select a Base Eluent System: Based on TLC analysis, choose a primary eluent system (e.g., 95:5 Dichloromethane/Methanol). To this system, add a small amount of a basic modifier.
Triethylamine (Et₃N): Add 0.5-2% triethylamine to the mobile phase. This is the most common and effective choice for neutralizing silica gel.[4]
Ammonia Solution: Alternatively, use a 1-2% solution of 7N ammonia in methanol as your polar co-solvent with dichloromethane.
Prepare the Column: Pack the silica gel column using your chosen eluent system.
Sample Loading: Adsorb your crude product onto a small amount of silica gel (dry loading) for better separation. Place this at the top of your packed column.
Elution and Fraction Collection: Run the column, collecting fractions and monitoring them by TLC.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is relatively high-boiling and may require a high-vacuum pump or co-evaporation with another solvent for complete removal.
Decision-Making Workflow for Purification
The following diagram outlines a logical workflow for selecting the appropriate purification strategy for your N-methylmorpholine-2-carboxamide sample.
Caption: A workflow for selecting a purification technique.
Quantitative Data Summary
The choice of purification technique can significantly impact both yield and final purity. The following table provides a general comparison.
Purification Technique
Typical Purity Achieved
Expected Yield Range
Key Application
Recrystallization
>99%
60-90%
Purifying crystalline solids from minor impurities.[12]
Aqueous Extraction
80-95%
70-95%
Initial bulk removal of acidic/basic impurities.[8]
Flash Chromatography (Silica)
>98%
50-85%
Separating complex mixtures of varying polarities.[7]
Reversed-Phase Chromatography
>99%
40-80%
Purifying highly polar or water-soluble compounds.[6]
Note: Values are representative and can vary based on the specific sample and experimental conditions.
References
BenchChem. (2025). Application Notes and Protocols for the Crystallization of High-Purity 2-(Oxan-2-yl)morpholine.
BenchChem. (2025). Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds.
ACS. (n.d.).
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?
BenchChem. (2025).
Dunetz, J. R., et al. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
BenchChem. (2025).
Wang, P. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. Omizzur.
BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
Dousa, M., et al. (2013). Properties of two amide-based hydrophilic interaction liquid chromatography columns.
Al-Masoudi, N. A., et al. (2014).
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Chemistry Department.
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
Save My Exams. (2025, January 3).
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
Teledyne ISCO. (2012, November 9).
Biotage. (2023, January 30).
Al-Amiery, A. A., et al. (2014). Synthesis and Characterization of Some New Morpholine Derivatives.
Chemeducator.org. (n.d.). Synthesis and analysis of amides.
Google Patents. (2022). CN111675677B - Synthesis process of N-methylmorpholine.
Google Patents. (2013). CN103121978A - Method for preparing N-methylmorpholine.
Sodium Carboxymethyl Cellulose. (2025, June 10). Synthesis Methods for N-Methylmorpholine.
Technical Support Center: Optimizing Reaction Temperature for Morpholine Carboxamide Formation
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in amide bond formation.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in amide bond formation. While morpholine is a highly reliable secondary amine widely used in medicinal chemistry, its moderate steric bulk and specific nucleophilicity mean that temperature control is the linchpin of a successful, high-yielding, and stereopure reaction .
This guide bypasses generic advice to dissect the causality behind temperature optimization. Below, you will find a mechanistic breakdown, troubleshooting FAQs, quantitative reference data, and self-validating experimental protocols designed to ensure your morpholine amidation workflows are robust and reproducible.
The Core Mechanics: Temperature's Role in Morpholine Amidation
Amide coupling is a delicate kinetic race between the desired nucleophilic attack of morpholine on the activated ester and undesired side reactions (e.g., hydrolysis, epimerization, or rearrangement). Temperature acts as the primary throttle for these competing pathways:
At Low Temperatures (0 °C to 20 °C): The lifetime of the activated ester is extended. This is critical when using epimerization-prone substrates (e.g., α-chiral carboxylic acids). Lower temperatures suppress the base-catalyzed deprotonation of the α-carbon, preventing the formation of the problematic oxazolone intermediate[1].
At Elevated Temperatures (50 °C to 80 °C): Heating is required only when dealing with severely sterically hindered or electronically deactivated substrates. However, elevated temperatures accelerate oxazolone-mediated racemization and can cause rapid O-to-N acyl migration in carbodiimide intermediates, forming unreactive N-acyl ureas[2].
Mechanistic divergence of activated esters based on reaction temperature.
Troubleshooting Guide & FAQs
Q: My morpholine coupling with an α-chiral acid using HATU/DIPEA at room temperature yields 15% epimerized product. How can I suppress this?A: Epimerization occurs via an oxazolone intermediate, which is accelerated by strong bases (like DIPEA) and ambient/elevated temperatures[1].
Solution: Switch your coupling system to T3P (n-propanephosphonic acid anhydride) and pyridine, and drop the reaction temperature to 0 °C. Pyridine is a weaker base that minimizes α-proton abstraction. Studies demonstrate that T3P/pyridine at 0 °C reduces epimerization to <1.5% even in highly sensitive substrates[3].
Q: I am using EDC/HOBt for morpholine coupling, but my reaction stalls at 40% conversion at room temperature. Should I heat it to 60 °C?A: Heating carbodiimide-mediated reactions is strongly discouraged. At elevated temperatures (>40 °C), the O-acylisourea intermediate undergoes a rapid O-to-N migration to form a highly stable, unreactive N-acylurea byproduct, permanently killing your conversion[2].
Solution: Instead of heating, switch to a more reactive uronium salt like HATU or COMU at room temperature. If you must use EDC, add a catalytic amount of DMAP to accelerate the formation of the active ester before migration can occur.
Q: When scaling up my morpholine amidation (100g scale), the reaction mixture gets hot upon adding the coupling reagent, leading to dark impurities. What is the mechanism here?A: The activation of the carboxylic acid is highly exothermic. If the exotherm is not controlled, localized "hot spots" cause thermal degradation of the coupling agent and the amine, leading to dark polymerization impurities[4].
Solution: Implement a reverse-addition protocol at 0 °C. Dissolve the acid and morpholine in the solvent, cool to 0 °C, and dose the coupling reagent slowly over 1-2 hours to maintain an internal temperature of <5 °C.
Quantitative Data: Temperature vs. Coupling Reagent Efficiency
To optimize your specific workflow, cross-reference your substrate constraints with the thermal and mechanistic profiles of standard coupling systems below.
Coupling System
Optimal Temp
Epimerization Risk
Primary Side Reaction
Best Use Case for Morpholine
T3P / Pyridine
0 °C to 20 °C
Very Low
Minimal
α-Chiral substrates, scale-up
EDC / HOBt
20 °C to 25 °C
Moderate
O-to-N Acyl Migration (>40 °C)
Standard, unhindered substrates
HATU / DIPEA
20 °C to 25 °C
Moderate-High
Guanidinylation of amine
Fast coupling, microscale
DCC / DMAP
0 °C to 25 °C
High
N-acyl urea formation
Avoid if possible (DCU waste)
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system. The methodologies below include built-in diagnostic checks to ensure the chemistry is proceeding as intended.
Decision matrix for optimizing temperature in morpholine amidation workflows.
Protocol A: Low-Temperature Coupling for Chiral Substrates (T3P/Pyridine)
Causality: Using T3P at 0 °C with pyridine prevents oxazolone formation, ensuring high enantiomeric excess (ee)[3].
Dissolution & Cooling: Dissolve the carboxylic acid (1.0 eq) and morpholine (1.2 eq) in ethyl acetate (EtOAc, 10 mL/g). Add Pyridine (3.0 eq). Cool the reaction flask to 0 °C using an ice bath.
Validation Check: Ensure the internal temperature is ≤2 °C before proceeding.
Reagent Dosing: Add T3P (50% solution in EtOAc, 1.5 eq) dropwise over 30 minutes.
Validation Check: The reaction should remain clear to pale yellow. A deep yellow/orange color indicates localized heating—slow down the dosing rate.
Reaction & Monitoring: Stir at 0 °C for 2 hours.
Validation Check: Quench a 10 µL aliquot in water/MeOH and analyze via LCMS. The activated intermediate should be fully consumed, showing only the product mass.
Workup: Wash the organic layer with 1N HCl (to remove pyridine), followed by saturated aqueous NaHCO₃.
Validation Check: T3P byproducts are highly water-soluble; the organic layer should yield >95% pure morpholine carboxamide upon solvent evaporation.
Protocol B: Room-Temperature Coupling for Hindered Substrates (HATU/DIPEA)
Causality: HATU generates an extremely reactive HOAt ester. Room temperature provides the perfect kinetic balance for unhindered or moderately hindered substrates without thermally degrading the reagent.
Pre-activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (2.5 eq). Stir at room temperature (20-25 °C) for 10 minutes.
Validation Check: LCMS analysis of an aliquot should show complete conversion to the HOAt-active ester.
Validation Check: A slight, transient exotherm is normal. If the reaction stalls at 50% conversion after 1 hour, severe steric hindrance is preventing nucleophilic attack.
Temperature Adjustment (If Stalled): If the reaction is stalled after 2 hours, heat gently to 50 °C.
Validation Check: Do not exceed 60 °C. Above this temperature, HATU and DMF can degrade, forming dimethylamine impurities that will compete with morpholine.
References
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. URL:[Link]
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. URL:[Link]
Dunetz, J. R., Magano, J., & Weix, G. A. (2015). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140-177. URL:[Link]
Pearson, R. J., et al. (2017). "Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students." Journal of Chemical Education. URL:[Link]
minimizing side products in (2S)-N-methylmorpholine-2-carboxamide synthesis
Executive Summary & Molecule Profile This guide addresses the synthesis optimization of (2S)-N-methylmorpholine-2-carboxamide (CAS: 1841091-38-0). This molecule features a morpholine ring with a secondary amine at positi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Molecule Profile
This guide addresses the synthesis optimization of (2S)-N-methylmorpholine-2-carboxamide (CAS: 1841091-38-0). This molecule features a morpholine ring with a secondary amine at position 4 and a methyl-carboxamide group at position 2, possessing (S)-chirality.
Key Structural Challenges:
Chiral Integrity (C2 Position): The stereocenter at C2 is alpha to both an electron-withdrawing carbonyl and an ether oxygen. While less prone to oxazolone-mediated racemization than
-amino acids, the -proton is sufficiently acidic () to undergo base-catalyzed enolization/racemization.
Secondary Amine Reactivity (N4): The morpholine ring nitrogen (N4) is nucleophilic. Without proper protection, it causes catastrophic self-condensation (polymerization) during the activation of the C2-carboxylate.
Polarity: The final product is a small, polar secondary amine, making aqueous workup and isolation difficult due to high water solubility.
Core Synthesis Workflow (The "Golden Path")
The most robust route utilizes (2S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid as the starting material. This ensures the N4 position is inert during amide coupling.
Recommended Protocol:
Activation: React N-Boc-acid with HATU (1.1 equiv) and DIPEA (2.0 equiv) in DMF/DCM at 0°C.
Coupling: Add Methylamine (2.0 M in THF, 1.5 equiv). Stir at RT.
Workup: Dilute with EtOAc, wash with mild acid (citric acid) and base (
).
Deprotection: Treat N-Boc-amide with 4M HCl in Dioxane or TFA/DCM (1:4) .
Isolation: Evaporate volatiles. If free base is required, use basic resin (e.g., Amberlyst A-21) to avoid aqueous extraction losses.
Troubleshooting Guide (Q&A Format)
Category A: Impurity & Side Product Minimization
Q1: I am observing a loss of enantiomeric excess (ee%). The product is partially racemic. What is happening?
Root Cause: Base-catalyzed enolization at the C2 position. This usually occurs during the coupling step if the base concentration is too high or the reaction is too warm.
Corrective Action:
Switch Base: Replace strong bases (e.g.,
) with hindered, non-nucleophilic bases like DIPEA (Hünig's base) or N-methylmorpholine (NMM) .
Lower Temperature: Perform the activation and amine addition at 0°C or -10°C . Only warm to room temperature after the coupling is complete.
Avoid "Over-activation": Do not let the activated ester (e.g., O-acylisourea) sit for long periods without the amine nucleophile present.
Q2: My LC-MS shows a mass corresponding to a "dimer" (
). Is this self-condensation?
Root Cause: Yes. This indicates the N4-protecting group (Boc/Cbz) was either missing, labile, or prematurely removed. The free N4 amine of one molecule attacked the activated carboxylate of another.
Corrective Action:
Verify Starting Material: Ensure your starting material is (2S)-4-Boc-morpholine-2-carboxylic acid , not the free amino acid.
Check Reagents: Ensure your methylamine source does not contain strong acids that could deprotect the Boc group in situ.
Q3: I see a persistent impurity with +98 mass units (if using EDC). What is it?
Root Cause: This is likely an N-acylurea byproduct. In slow reactions, the activated O-acylisourea rearranges to a stable, unreactive N-acylurea.
Corrective Action:
Add Additives: Always use HOBt or HOAt (1.0 equiv) with carbodiimide couplers (EDC/DCC). They intercept the O-acylisourea to form a more stable, less rearrangement-prone active ester.
Switch Coupling Agent: Move to phosphonium (PyBOP) or uronium (HATU) reagents, which do not form N-acylureas.
Category B: Isolation & Purification
Q4: After deprotection, I cannot extract the product from the aqueous layer. The yield is near zero.
Root Cause: The product, (2S)-N-methylmorpholine-2-carboxamide, is a small, polar amine. In its free base form, it is highly water-soluble (
). Standard EtOAc/Water extraction will leave the product in the water.
Corrective Action:
Avoid Aqueous Workup: For the deprotection step, use HCl in Dioxane . The product will precipitate as the hydrochloride salt. Filter and wash with ether.
Resin Neutralization: If the free base is needed, dissolve the salt in MeOH and pass it through a carbonate-functionalized silica cartridge or weak anion exchange resin. Evaporate the solvent to obtain the clean free base.
Comparative Data: Coupling Reagents
Reagent System
Racemization Risk
Byproduct Removal
Recommended For
HATU / DIPEA
Low
Easy (Water wash removes byproducts)
Small scale (<1g), High Value
EDC / HOBt
Low
Medium (Urea byproducts can be tricky)
Scale-up, Cost-sensitive
IBCF / NMM (Mixed Anhydride)
Moderate (Temp sensitive)
Very Easy (Byproducts are volatile)
Large scale (>100g)
T3P (Propylphosphonic anhydride)
Very Low
Easy (Water soluble byproducts)
Stubborn substrates
Visual Logic: Synthesis & Failure Modes
The following diagram illustrates the critical decision points where side products are generated.
Caption: Process flow for (2S)-N-methylmorpholine-2-carboxamide synthesis highlighting critical control points for impurity generation.
References
Chemical Structure & Identifiers : National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 122361623, (2S)-N-Methylmorpholine-2-carboxamide. Retrieved from [Link]
Synthesis of Morpholine-2-carboxylic Acid Derivatives : Henegar, K. E. (2008).[3] Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry, 73(9), 3662-3665.[3] Retrieved from [Link]
Racemization Mechanisms : El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]
Acidity of Alpha-Protons : University of Calgary. (n.d.). Acidity of Alpha Hydrogens. Retrieved from [Link]
Technical Comparison Guide: Mass Spectrometry Fragmentation of (2S)-N-Methylmorpholine-2-Carboxamide
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of (2S)-N-methylmorpholine-2-carboxamide , a critical chiral building block in medicinal chemistry.[1] Executive Summary...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of (2S)-N-methylmorpholine-2-carboxamide , a critical chiral building block in medicinal chemistry.[1]
Executive Summary & Structural Definition
(2S)-N-methylmorpholine-2-carboxamide (CAS: 1841091-38-0) is a secondary amide derivative of morpholine often utilized as a scaffold in the synthesis of kinase inhibitors and peptidomimetics.[1][2] Precise structural characterization is required to distinguish it from its regioisomers (e.g., 4-methylmorpholine-2-carboxamide) during impurity profiling and metabolic stability assays.[1][2]
Key Structural Feature: The methyl group is attached to the amide nitrogen , leaving the morpholine ring nitrogen as a secondary amine.
Experimental Protocol: ESI-MS/MS Characterization
To obtain reproducible fragmentation data, the following High-Resolution Mass Spectrometry (HRMS) protocol is recommended. This workflow ensures the generation of diagnostic ions necessary for structural confirmation.
Methodology
Sample Preparation:
Dissolve 1 mg of standard in 1 mL of Methanol/Water (50:50, v/v) with 0.1% Formic Acid.
Dilute to a final concentration of 1 µg/mL (approx. 7 µM) for direct infusion.
Instrumentation (Q-TOF or Orbitrap):
Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).[1][2]
Collision Energy (CE) Ramp: Acquire spectra at 10, 20, and 40 eV to visualize sequential losses.
Isolation Window: ± 1.0 Da centered at m/z 145.1.[1][2]
Fragmentation Analysis & Pathways
The fragmentation of (2S)-N-methylmorpholine-2-carboxamide under ESI-CID conditions follows distinct pathways governed by the stability of the morpholine ring and the lability of the amide bond.
Primary Fragmentation Pathway (Amide Cleavage)
The most abundant product ions arise from the cleavage of the exocyclic amide bond.
Neutral Loss of Methylamine (31 Da): The protonated molecular ion [M+H]⁺ (m/z 145) undergoes inductive cleavage at the amide bond, expelling neutral methylamine (CH₃NH₂).[2] This generates a characteristic acylium ion at m/z 114 .[1]
Formation of Morpholine Cation (m/z 86/87): Further fragmentation or direct cleavage of the amide side chain (loss of the N-methylcarboxamide group) yields the morpholine ring cation at m/z 86 (radical cation) or m/z 87 (protonated morpholine), depending on H-transfer mechanisms.
Secondary Pathway (Ring Opening)
At higher collision energies (>30 eV), the morpholine ring itself fragments.[2]
Retro-Diels-Alder (RDA) type cleavage: The morpholine ring can lose C₂H₄O (ethylene oxide equivalent, 44 Da) or C₂H₄ (ethylene, 28 Da), producing lower mass ions characteristic of the aliphatic amine backbone.[2]
Visualized Fragmentation Pathway
The following diagram illustrates the mechanistic flow from the precursor ion to diagnostic fragments.
A critical challenge in this field is distinguishing the target molecule from its structural isomer, (2S)-4-methylmorpholine-2-carboxamide (where the methyl is on the ring nitrogen).[1][2] The table below outlines the diagnostic differences.
m/z 101 is the N-methylmorpholine cation, specific to the isomer.
Performance in Metabolic Stability Assays
Target (Amide-Methyl): Susceptible to N-demethylation (metabolite -14 Da) and amidase hydrolysis.[1][2]
Isomer (Ring-Methyl): Susceptible to N-dealkylation on the ring, often producing the target's des-methyl analogue (Morpholine-2-carboxamide).[1][2]
References
National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 20377550, N-methylmorpholine-2-carboxamide. Retrieved from [Link]
Holčapek, M., et al. (2010).[2] Fragmentation behavior of morpholine derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Contextual grounding for morpholine ring cleavage).
Comparative Bioactivity Guide: (2S)-N-Methylmorpholine-2-carboxamide vs. Proline Amides
This guide provides an objective, technical comparison between (2S)-N-methylmorpholine-2-carboxamide and Proline Amides , focusing on their roles as scaffolds in medicinal chemistry.[1][2] It is designed for researchers...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an objective, technical comparison between (2S)-N-methylmorpholine-2-carboxamide and Proline Amides , focusing on their roles as scaffolds in medicinal chemistry.[1][2] It is designed for researchers evaluating bioisosteric replacements to optimize potency, solubility, and metabolic stability.
[1][2]
Executive Summary: The Bioisosteric Rationale
In drug design, Proline Amides are the gold standard for inducing
-turns in peptidomimetics and serving as recognition motifs for specific proteases (e.g., DPP-4).[1] However, proline residues often suffer from rapid metabolic cleavage and solubility limitations.
(2S)-N-Methylmorpholine-2-carboxamide (and its enantiomer) emerges as a critical bioisostere.[1][2] By expanding the ring to a six-membered ether-containing system, this scaffold alters the conformational landscape and physicochemical profile.[1][2]
Proline: Rigid, 5-membered ring, favors cis/trans amide isomerization, high lipophilicity.[1]
Key Insight – The Stereochemical Shift: Researchers must note that a direct translation of stereochemistry from Proline (S) to Morpholine (S) often leads to a loss of potency. Due to the chair conformation of the morpholine ring, the (2R) -morpholine isomer frequently aligns better with the vectors of natural (S) -proline in binding pockets (e.g., Renin inhibitors).
Physicochemical & Structural Analysis
The transition from a pyrrolidine (proline) to a morpholine core introduces fundamental shifts in molecular properties that drive bioactivity differences.
Morpholine improves aqueous solubility and lowers metabolic clearance.[1]
Basicity (pKa)
~10.6 (secondary amine)
~7.4 - 8.4 (reduced by ether O)
Morpholine is less basic; improved membrane permeability at physiological pH.[1][2]
Amide Geometry
High cis-amide population
Predominantly trans-amide
Morpholine reduces the "cis-trans" isomerization complexity in NMR/binding.[1][2]
Structural Superposition & Vector Analysis
The following diagram illustrates the structural relationship and the vector projection differences that necessitate careful stereochemical selection.
Figure 1: Structural divergence between Proline and Morpholine scaffolds.[1] Note the vector projection node highlighting the stereochemical mismatch often required for functional mimicry.
Bioactivity Performance: Case Studies
Case Study A: Renin Inhibition (Protease Targeting)
In the development of Direct Renin Inhibitors (DRIs), the S1 specificity pocket typically accommodates a hydrophobic proline residue.
Experiment: Replacement of the central proline fragment with morpholine-2-carboxamide derivatives.
Analysis: While the morpholine analog was less potent than the optimized proline parent, the (2R) enantiomer was required to mimic the spatial arrangement of the (S) -proline. The drop in potency suggests the morpholine ring's ether oxygen or larger size created a steric clash or electrostatic repulsion in the hydrophobic S1 pocket. However, the morpholine analogs exhibited significantly higher Binding Efficiency Indices (BEI) relative to their molecular weight and lipophilicity.
Case Study B: Metabolic Stability & Permeability
Proline amides are susceptible to cleavage by Prolyl Oligopeptidase (POP) and DPP-4.[1][2]
Morpholine Advantage: The morpholine ring is not recognized by POP or DPP-4, rendering the amide bond significantly more stable to proteolytic cleavage in plasma.[1][2]
Clearance: Morpholine derivatives generally show higher intrinsic clearance (
) in microsomes compared to proline due to oxidative attack at the carbon adjacent to the ether oxygen, but this can be mitigated by substitution (e.g., gem-dimethylation).
Experimental Protocols
Protocol 1: FRET-Based Protease Inhibition Assay
To objectively compare the bioactivity (
) of proline vs. morpholine analogs against a target protease (e.g., Renin or DPP-4).[1]
Test Compounds: (2S)-N-methylmorpholine-2-carboxamide derivatives and Proline controls.[1][2]
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.05% Tween-20.[1]
Workflow:
Preparation: Dissolve test compounds in DMSO to 10 mM stock. Serial dilute (1:3) in Assay Buffer to generate an 8-point dose-response curve.[2]
Incubation: Add 10 µL of diluted compound and 20 µL of Enzyme (final conc. 5 nM) to a black 384-well plate. Incubate for 30 min at 37°C to allow equilibrium binding.
) for each well. Plot % Inhibition vs. Log[Concentration] to determine .[1]
Validation Check: The Z-factor of the assay must be > 0.[1][2]5. Include a known inhibitor (e.g., Aliskiren for Renin) as a positive control.[1]
Protocol 2: Synthesis of (2S)-N-Methylmorpholine-2-carboxamide
If commercial stock is unavailable, the scaffold is synthesized via a self-validating route ensuring chiral integrity.[1][2]
Starting Material: (S)-Epichlorohydrin and N-methylethanolamine.[1][2]
Cyclization: React in basic conditions (NaOH, toluene, 60°C) to form the morpholine ring via double displacement.
Oxidation: Oxidize the hydroxymethyl intermediate to the carboxylic acid using TEMPO/NaOCl.
Amidation: Couple with the desired amine using HATU/DIPEA in DMF.[1][2]
Chiral HPLC: Validate enantiomeric excess (>98% ee) using a Chiralpak AD-H column (Hexane/IPA gradient).
Decision Logic for Scaffold Selection
Use the following logic flow to determine when to switch from Proline to Morpholine.
Figure 2: Decision matrix for scaffold hopping between Proline and Morpholine.
References
Holsworth, D. D., et al. (2006).[1] "Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors."[1][2][3] Bioorganic & Medicinal Chemistry Letters. Link
Trabocchi, A., et al. (2010).[1][4] "Evaluation of stereochemically dense morpholine-based scaffolds as proline surrogates in beta-turn peptides." Organic & Biomolecular Chemistry. Link
Meanwell, N. A. (2011).[1][2] "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." Journal of Medicinal Chemistry. Link[1]
Garg, N., et al. (2018).[1] "Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics." Frontiers in Chemistry. Link
Crystal Structure Analysis of N-Methylmorpholine-2-Carboxamide Salts: A Comparative Guide
Executive Summary N-methylmorpholine-2-carboxamide (NMMC) is a critical chiral building block in the synthesis of peptide mimetics and pharmaceutical intermediates. However, its utility is often hampered by the physicoch...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-methylmorpholine-2-carboxamide (NMMC) is a critical chiral building block in the synthesis of peptide mimetics and pharmaceutical intermediates. However, its utility is often hampered by the physicochemical properties of its free base form, which typically presents as a viscous, hygroscopic oil or low-melting solid.
This guide compares the structural performance of the Free Base against its Hydrochloride (HCl) and Diastereomeric (e.g., Tartrate) salt forms. It provides a rigorous experimental framework for crystallographic characterization, focusing on solid-state stability, absolute configuration determination, and conformational preference (axial vs. equatorial N-methyl positioning).
The core challenge in analyzing NMMC salts lies in the conformational flexibility of the morpholine ring. The crystal structure analysis must resolve two critical stereochemical features:
C2-Stereocenter: The absolute configuration (
or ) of the carboxamide group.
N4-Inversion: The orientation of the N-methyl group (Axial vs. Equatorial).
The Conformational Landscape
In the solid state, NMMC salts predominantly adopt a chair conformation . However, the N-methyl orientation is dictated by a trade-off between steric hindrance (favoring equatorial) and electronic effects (anomeric effects favoring axial, though less pronounced than in O-acetals).
Free Base: Often exists as a dynamic equilibrium in solution; crystallization freezes one conformer, usually stabilizing the equatorial N-methyl to minimize 1,3-diaxial interactions with the C2-carboxamide.
Protonated Salts (HCl/Tartrate): Protonation locks the nitrogen inversion. The crystal packing is dominated by charge-assisted hydrogen bonds (CAHB) between the morpholinium
and the counter-ion ( or Carboxylate).
Diagram: Structural Analysis Workflow
Caption: Workflow for the structural characterization of N-methylmorpholine-2-carboxamide salts, from screening to refinement.
Experimental Protocols
Protocol A: Preparation & Crystallization of NMMC·HCl
The hydrochloride salt is the industry standard for storage and transport due to its robustness.
Reagents:
Crude N-methylmorpholine-2-carboxamide (Oil).
HCl in Dioxane (4M) or Isopropanol.
Solvents: Ethanol (EtOH), Diethyl Ether (
).
Step-by-Step Methodology:
Dissolution: Dissolve 1.0 g of crude NMMC in 5 mL of absolute EtOH. Ensure complete dissolution; filter if turbid.
Salt Formation: Dropwise add 1.1 equivalents of 4M HCl/Dioxane at 0°C. The reaction is exothermic; maintain temperature <10°C to prevent hydrolysis of the amide.
Nucleation: Stir for 30 minutes. A white precipitate should form. If not, add
dropwise until turbidity persists (Cloud Point).
Crystal Growth (for SC-XRD):
Take a clear aliquot of the acidified solution (before bulk precipitation).
Place in a small vial inside a larger jar containing
(Vapor Diffusion method).
Allow to stand undisturbed at 4°C for 48–72 hours.
Harvesting: Filter bulk solids and wash with cold
. Dry under vacuum over .
Protocol B: Single Crystal X-Ray Diffraction (SC-XRD)
This protocol validates the 3D structure and absolute stereochemistry.
Instrument Settings:
Source: Cu-K
( Å) is preferred for light-atom organic salts to enhance the anomalous signal for absolute configuration determination (Flack parameter), though Mo-K is acceptable for HCl salts due to the chlorine atom.
Temperature: 100 K (Cryostream). Critical: Low temperature reduces thermal motion of the morpholine ring, which is prone to disorder.
Refinement Strategy:
Space Group: Likely monoclinic (
) or orthorhombic () for enantiopure salts.
Disorder Handling: The morpholine ring may show puckering disorder. Use PART instructions in SHELXL to model split positions for C2/C3/C5/C6 if necessary.
Hydrogen Bonding: Locate the proton on N4 (morpholinium) in the difference Fourier map. Refine with DFIX restraints if geometry is distorted.
Protocol C: Chiral Resolution via Tartrate Salts
If starting from a racemate, the formation of diastereomeric salts is required for separation and analysis.
Mixing: Mix equimolar amounts of racemic NMMC and L-(+)-Tartaric acid in Methanol.
Fractional Crystallization: Heat to reflux and cool slowly (0.1°C/min). The less soluble diastereomer (e.g.,
-NMMC L-Tartrate) will crystallize first.
Analysis: Isolate crystals and perform SC-XRD. The known chirality of L-Tartrate acts as an internal reference, allowing unambiguous assignment of the NMMC configuration.
Comparative Performance Data
The following data summarizes the structural metrics typical for morpholine-2-carboxamide derivatives, derived from aggregate crystallographic databases (CSD) and commercial specifications.
Table 1: Solid-State Properties
Property
NMMC (Free Base)
NMMC · HCl
NMMC · L-Tartrate
Melting Point
< 25°C (Liquid/Paste)
165 – 170°C (Decomp.)
145 – 150°C
Crystal System
N/A (Amorphous/Liquid)
Orthorhombic / Monoclinic
Monoclinic
Space Group
N/A
(if chiral)
Density ()
~1.1 g/cm³
~1.35 g/cm³
~1.42 g/cm³
H-Bond Network
Weak (Intermolecular Amide)
Strong (Charge-Assisted)
Complex 3D Network
Solubility (Water)
Miscible
High (>100 mg/mL)
Moderate
Table 2: Crystallographic Suitability
Metric
HCl Salt
Tartrate Salt
Notes
Diffraction Power
High
Moderate
Cl atom enhances scattering.
Disorder Risk
Low
Medium
Tartrate chain can be flexible.
Flack Parameter
Reliable (< 0.1)
Reliable
Cl allows absolute config via Cu-rad.
Packing Efficiency
High
Moderate
Tartrate often includes solvent (solvates).
Mechanism of Stabilization
Understanding why the salt form is superior requires analyzing the intermolecular interactions.
Diagram: Interaction Pathway
Caption: Stabilization mechanism of NMMC via hydrochloride salt formation.
In the HCl salt, the protonated tertiary amine (
) serves as a strong hydrogen bond donor. The chloride ion acts as an acceptor, bridging multiple NMMC units. This charge-assisted hydrogen bonding creates a rigid lattice that suppresses the conformational flipping of the morpholine ring, raising the melting point and preventing hygroscopic deliquescence.
References
Sigma-Aldrich. N-methylmorpholine-2-carboxamide hydrochloride Product Sheet. CAS: 1361112-44-8. Link
ChemScene. (2S)-N-Methylmorpholine-2-carboxamide Product Information. CAS: 1841091-38-0.[1] Link
PubChem. N-methylmorpholine-2-carboxamide Compound Summary. CID 20377550.[2] Link
Glaser, R. et al. (2007). Crystal structure and conformational analysis of morpholine derivatives. Journal of Chemical Crystallography.
BenchChem. Protocols for the Chiral Separation of Morpholine Carboxylic Acids. (Methodology for diastereomeric salt resolution). Link
A Comparative Guide to Reference Standards for (2S)-N-methylmorpholine-2-carboxamide Purity
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of chiral intermediates is a cornerstone of safety and efficacy. (2S)-N-methylmorpholine-2-carbox...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of chiral intermediates is a cornerstone of safety and efficacy. (2S)-N-methylmorpholine-2-carboxamide, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its stereospecific nature demands rigorous control over both chemical and enantiomeric purity. This guide, designed for the discerning researcher, provides an in-depth comparison of reference standards and analytical methodologies for ensuring the quality of (2S)-N-methylmorpholine-2-carboxamide.
The Criticality of Purity in Chiral Intermediates
The seemingly subtle difference in the three-dimensional arrangement of atoms in enantiomers can lead to vastly different pharmacological and toxicological profiles.[1] Consequently, regulatory bodies such as the FDA and EMA have stringent requirements for the control of impurities in drug substances.[2] For a chiral intermediate like (2S)-N-methylmorpholine-2-carboxamide, this necessitates not only the identification and quantification of process-related and degradation impurities but also the precise determination of its enantiomeric excess.
Establishing a Reference Standard: A Multifaceted Approach
A well-characterized reference standard is the bedrock of any purity analysis, serving as the benchmark against which all samples are measured. While a pharmacopoeial standard from bodies like the USP or EP provides the highest level of official recognition, such standards are not yet established for (2S)-N-methylmorpholine-2-carboxamide.[3][4] In the absence of a pharmacopoeial standard, a thoroughly characterized in-house primary standard or a commercially available certified reference material (CRM) from a reputable supplier becomes essential.[5][6]
The qualification of a primary reference standard is a comprehensive process that involves a battery of analytical tests to confirm its identity, purity, and relevant physicochemical properties.[2]
Table 1: Comparison of Commercially Available Materials and a Qualified Primary Reference Standard
Comprehensive Certificate of Analysis detailing all characterization data, purity assignment, and uncertainty.[5]
Traceability
May not be traceable to a national or international standard.
Traceable to primary standards where applicable (e.g., for instrument calibration).
Synthetic Pathway and Potential Impurities
A plausible and efficient synthetic route to (2S)-N-methylmorpholine-2-carboxamide involves the amide coupling of (S)-morpholine-2-carboxylic acid with methylamine. A common and effective coupling reagent for this transformation is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).[9][10]
Figure 1: Synthetic route and potential impurities.
Understanding the synthetic pathway is crucial for identifying potential impurities.[11][12] These can include:
Process-Related Impurities: Unreacted starting materials such as (S)-morpholine-2-carboxylic acid.
Reagent-Related Impurities: Byproducts from the coupling agent, such as tetramethylurea and 1-hydroxy-7-azabenzotriazole (HOAt) when using HATU.[11]
Enantiomeric Impurity: The undesired (R)-enantiomer, which can arise from racemization during the reaction, particularly if the reaction conditions are not carefully controlled.[9]
Comparative Analysis of Purity Determination Methods
A multi-pronged analytical approach is necessary to comprehensively assess the purity of (2S)-N-methylmorpholine-2-carboxamide.
Table 2: Comparison of Analytical Methods for Purity Assessment
Analytical Technique
Principle
Application for (2S)-N-methylmorpholine-2-carboxamide
Differential interaction of enantiomers with a chiral stationary phase (CSP).[13]
Determination of enantiomeric purity (ee%).
High resolution and sensitivity for enantiomers.[1] Established and widely accepted method.
Requires specialized and often expensive chiral columns. Method development can be time-consuming.[14]
Reversed-Phase HPLC (RP-HPLC)
Separation based on hydrophobicity.
Quantification of chemical purity and detection of process-related impurities.
Robust, versatile, and widely available.
Not suitable for separating enantiomers without derivatization.
Gas Chromatography (GC)
Separation of volatile compounds based on their boiling points and interaction with a stationary phase.
Analysis of residual solvents and potentially volatile impurities.
High sensitivity for volatile compounds.
Not suitable for non-volatile compounds like the target molecule and most impurities without derivatization.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Combines the separation power of HPLC with the mass analysis capabilities of MS.
Identification and quantification of known and unknown impurities by providing molecular weight information.[15]
High sensitivity and specificity. Provides structural information through fragmentation patterns.[16][17]
Quantitative accuracy can be influenced by ionization efficiency.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Measures the magnetic properties of atomic nuclei.
Structural elucidation of the main component and impurities. Quantitative NMR (qNMR) can be used for purity assessment without a specific reference standard for the impurity.[18]
Provides detailed structural information. qNMR offers a primary method of quantification.
Lower sensitivity compared to chromatographic methods for trace impurities.
Recommended Analytical Workflow for Purity Certification
To establish a high-confidence purity value for a reference standard of (2S)-N-methylmorpholine-2-carboxamide, a systematic analytical workflow is proposed.
Figure 2: Analytical workflow for certification.
Experimental Protocols
Protocol 1: Synthesis of (2S)-N-methylmorpholine-2-carboxamide via HATU Coupling
Materials:
(S)-morpholine-2-carboxylic acid
Methylamine (solution in THF or as hydrochloride salt)
To a solution of (S)-morpholine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
Add methylamine (1.2 eq) to the reaction mixture.
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with EtOAc and wash successively with saturated aqueous NaHCO₃ solution and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford (2S)-N-methylmorpholine-2-carboxamide.
Causality: The use of HATU as a coupling reagent is favored due to its high efficiency and ability to suppress racemization, which is critical for maintaining the stereochemical integrity of the chiral center.[9] DIPEA is used as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the acidic byproducts without interfering with the coupling reaction.
Protocol 2: Chiral HPLC Method for Enantiomeric Purity
Instrumentation:
HPLC system with a UV detector
Chromatographic Conditions (starting point for method development):
Chiral Stationary Phase: A polysaccharide-based CSP, such as a Chiralpak® series column (e.g., AD-H, AS-H, IC), is a good starting point as they have shown broad applicability for the separation of chiral amides.[13][19]
Mobile Phase: A typical mobile phase for normal-phase chiral separations would be a mixture of hexane and a polar modifier like isopropanol or ethanol. A starting gradient could be 90:10 (v/v) hexane:isopropanol. For basic compounds, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape.
Flow Rate: 1.0 mL/min
Detection: UV at a wavelength where the compound has significant absorbance (e.g., 210 nm).
Column Temperature: Ambient or controlled at 25 °C.
Method Validation: The chosen method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness for the quantitative determination of the (R)-enantiomer.
Conclusion
The establishment of a reliable reference standard for (2S)-N-methylmorpholine-2-carboxamide is paramount for ensuring the quality and safety of downstream pharmaceutical products. In the absence of an official pharmacopoeial standard, a comprehensively characterized in-house primary standard is the most robust solution. This guide has outlined the critical aspects of synthesizing and characterizing such a standard, including a plausible synthetic route, identification of potential impurities, and a comparative analysis of essential analytical techniques. By implementing the proposed analytical workflow and experimental protocols, researchers and drug development professionals can confidently establish the purity of (2S)-N-methylmorpholine-2-carboxamide, thereby ensuring the integrity of their research and the quality of their final products.
References
Juniper Publishers. (2023, September 12). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Retrieved from [Link]
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]
LibreTexts. (2026, February 17). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Retrieved from [Link]
Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
PubMed. (2013, June 7). Chiral separation of amides using supercritical fluid chromatography. Retrieved from [Link]
LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]
PMC. (n.d.). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. Retrieved from [Link]
Fengchen Group Co., Ltd. (n.d.). Morpholine BP EP USP CAS 110-91-8 Manufacturers and Suppliers. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]
Pharma Group. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]
ResearchGate. (2012, February 3). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
PMC. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Retrieved from [Link]
Phenomenex. (n.d.). Improve Your European Pharmacopoeia (Ph. Eur.) and United States (USP) Monographs. Retrieved from [Link]
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
ResearchGate. (n.d.). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. Retrieved from [Link]
Google Patents. (n.d.). US6218390B1 - Morpholinone and morpholine derivatives and uses thereof.
PubChem. (n.d.). N-methylmorpholine-2-carboxamide. Retrieved from [Link]
PMC. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved from [Link]
ResearchGate. (2025, August 8). Synthesis, characterization and dynamic NMR studies of a novel chalcone based N-substituted morpholine derivative. Retrieved from [Link]
ResearchGate. (2022, May 9). An updated review on morpholine derivatives with their pharmacological actions. Retrieved from [Link]
Pulsus Group. (2018, March 26). Synthesis and biological importance of amide analogues. Retrieved from [Link]
Baghdad Science Journal. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]
Organic Syntheses. (n.d.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Retrieved from [Link]
Metabolic Stability Profiling: Morpholine vs. Piperazine Scaffolds in Drug Design
[1][2] Executive Summary In medicinal chemistry, the optimization of lead compounds often hinges on the strategic selection of saturated heterocycles.[1] The choice between morpholine and piperazine scaffolds is a classi...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary
In medicinal chemistry, the optimization of lead compounds often hinges on the strategic selection of saturated heterocycles.[1] The choice between morpholine and piperazine scaffolds is a classic decision point that fundamentally alters the physicochemical and metabolic fate of a drug candidate.[1]
The Verdict:
Morpholine is the superior choice for metabolic stability and reducing lipophilicity. The ether oxygen reduces the basicity of the nitrogen (
~8.3 vs. ~9.8), thereby lowering the electron density available for CYP450-mediated oxidation at the -carbon.
Piperazine offers superior solubility and synthetic versatility (two attachment points) but is significantly more liable to oxidative metabolism and bioactivation (formation of reactive iminium intermediates), often leading to higher intrinsic clearance (
) and toxicity risks.
Structural & Physicochemical Basis of Metabolism
Metabolic stability is rarely a function of the ring alone; it is dictated by the electronic environment the ring creates. The fundamental difference lies in the heteroatom substitution at the 4-position.
Table 1: Physicochemical Comparison
Feature
Morpholine Scaffold
Piperazine Scaffold
Impact on Metabolism
Structure
1-oxa-4-azacyclohexane
1,4-diazacyclohexane
Oxygen is electron-withdrawing; Nitrogen is electron-donating.
Basicity ()
~8.3 (Moderate base)
~9.8 (Strong base)
Lower reduces lysosomal trapping and phospholipidosis risk.
Lipophilicity (cLogP)
Lower (LogP ~ -0.8 vs Piperidine)
Moderate
Lower LogP generally correlates with higher metabolic stability (less hydrophobic binding to CYP active sites).
Electronic Effect
Inductive withdrawal (-I) by Oxygen
Inductive donation (+I) by Nitrogen
Oxygen deactivates the -carbons, making them less prone to Hydrogen Atom Transfer (HAT) by CYP450.
Metabolic Liabilities: Mechanisms of Clearance[3]
Understanding how these rings break down is critical for rational design.
Morpholine: The "Stable" Bioisostere
While more stable, morpholine is not inert.[1] It primarily undergoes oxidation at the carbon ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-Carbon Hydroxylation: CYP450 attacks the C2 or C3 position. The resulting hemiaminal is unstable and spontaneously ring-opens to form a hydroxy-acid metabolite (e.g., (2-hydroxyethyl)glycine derivatives).
N-Dealkylation: If attached to an alkyl chain, the N-C bond is susceptible to oxidative cleavage.[1]
Gefitinib Case Study: The EGFR inhibitor Gefitinib contains a morpholine ring. Despite its stability, its primary clearance route in humans involves the oxidative opening of the morpholine ring (Metabolite M523595).
Piperazine: The "Versatile but Vulnerable" Scaffold
Piperazine is a "privileged structure" but carries distinct metabolic risks:
N-Oxidation: The secondary or tertiary nitrogens are easily oxidized to N-oxides.
Reactive Metabolite Formation (Bioactivation): A critical liability. Oxidation of the piperazine ring can generate an electrophilic iminium ion or quinone-imine species. These reactive intermediates can covalently bind to proteins, leading to idiosyncratic toxicity (e.g., as seen with the withdrawal of Nefazodone ).
Ring Hydroxylation: Rapid oxidation at the carbon
to the nitrogen.
Visualization: Comparative Metabolic Pathways[2]
Figure 1: Comparative metabolic pathways showing the bioactivation risk (iminium ion) associated with piperazine vs. the ring-opening clearance route of morpholine.
Comparative Performance Data
The following data illustrates the impact of scaffold switching on intrinsic clearance (
) in human liver microsomes (HLM).
Table 2: Representative Matched Molecular Pair (MMP) Data
Data derived from trends in kinase inhibitor optimization (e.g., modification of modafinil and indole-carboxamide analogues).
Compound ID
Scaffold
(HLM) (L/min/mg)
(min)
Verdict
Analogue A
Piperazine
> 150 (High)
< 10
Unstable. Rapid oxidative clearance likely due to high basicity and lipophilicity.
Analogue B
Morpholine
45 (Moderate)
~ 35
Improved. Oxygen substitution lowered LogP and blocked one oxidation site.
Analogue C
N-Methyl Piperazine
110 (High)
~ 15
Poor. Methyl group provides an additional handle for N-dealkylation.
Analogue D
Thiomorpholine-1,1-dioxide
< 15 (Low)
> 90
Superior. Strong electron-withdrawing sulfone completely deactivates the ring.
Interpretation: Switching from Piperazine (A) to Morpholine (B) typically results in a 2-3 fold reduction in intrinsic clearance . For maximum stability, highly electron-deficient scaffolds like Thiomorpholine-1,1-dioxide (D) are preferred, though they may sacrifice solubility.
Experimental Protocol: Microsomal Stability Assay
To validate these differences in your own series, use this standardized protocol. This workflow ensures data integrity by controlling for cofactor depletion and protein binding.
Objective
Determine the intrinsic clearance (
) and half-life () of test compounds in Human Liver Microsomes (HLM).
Materials
Microsomes: Pooled HLM (20 mg/mL protein concentration).
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Cofactor: NADPH regenerating system (or 1 mM NADPH final conc).
Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Workflow Diagram
Figure 2: Step-by-step workflow for the microsomal stability assay.
Step-by-Step Methodology
Preparation: Prepare a 100 µM stock of the test compound in DMSO. Dilute to 1 µM in Phosphate Buffer (0.1% DMSO final).
Pre-Incubation: Mix 0.5 mg/mL HLM with the compound solution. Incubate at 37°C for 10 minutes to allow protein binding equilibrium.
Initiation: Add NADPH (1 mM final) to start the reaction. Control: Run a parallel incubation without NADPH to check for chemical instability.
Sampling: At
min, remove 50 µL aliquots.
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard). Vortex for 1 min.
Analysis: Centrifuge at 4000 rpm for 15 min. Inject supernatant onto LC-MS/MS (e.g., C18 column, Water/ACN gradient).
Calculation:
Plot
vs. Time.
Slope =
.
.
.
Strategic Recommendations
When to use Morpholine:
High Clearance: If your piperazine lead has high
driven by oxidative metabolism.
Lipophilicity Issues: If you need to lower LogP to improve metabolic stability or reduce off-target binding.
Safety Signals: If you observe glutathione adducts (reactive metabolites) in early trapping studies.
When to use Piperazine:
Solubility: If the morpholine analog is too insoluble. The basic nitrogen of piperazine allows for salt formation.
Vectoring: If you need a linker with two attachment points to reach a specific binding pocket (morpholine is a terminal capper; piperazine can be a linker).
References
Cao, J., et al. (2016). "Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines... Bioisosteric Replacement of the Piperazine Improves Metabolic Stability."[5] Journal of Medicinal Chemistry. Retrieved from [Link]
Kalgutkar, A. S., et al. (2005). "Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline." Drug Metabolism and Disposition. Retrieved from [Link]
McKillop, D., et al. (2004). "Metabolic disposition of gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, in rat, dog and man."[6] Xenobiotica. Retrieved from [Link]
Barnes-Seeman, D., et al. (2018). "Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines." ACS Medicinal Chemistry Letters. Retrieved from [Link]
As a Senior Application Scientist, I understand that the transition from bench-scale synthesis to operational scale-up requires more than just high yields—it demands rigorous, self-validating safety and environmental pro...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I understand that the transition from bench-scale synthesis to operational scale-up requires more than just high yields—it demands rigorous, self-validating safety and environmental protocols.
(2S)-N-methylmorpholine-2-carboxamide (CAS: 1841091-38-0) is a highly valuable chiral building block frequently utilized in drug development and API synthesis. However, because it is a nitrogenous organic compound containing both a morpholine ring and a carboxamide group, its end-of-life management requires specialized procedures. Standard disposal methods are insufficient and can lead to the generation of highly toxic byproducts or severe environmental non-compliance.
Below is the definitive, step-by-step operational guide for the proper handling, containment, and disposal of (2S)-N-methylmorpholine-2-carboxamide, designed to ensure absolute safety and regulatory adherence in your laboratory.
Chemical Profile & Causality of Hazards
To manage a chemical effectively, we must first understand the mechanistic reasons behind its hazards. (2S)-N-methylmorpholine-2-carboxamide is relatively stable under standard conditions, but its high nitrogen content dictates its disposal pathway.
If incinerated under oxygen-starved conditions, morpholine derivatives can undergo incomplete combustion, yielding highly toxic byproducts including hydrogen cyanide, nitriles, isocyanates, and potentially carcinogenic nitrosamines. Furthermore, if introduced into aqueous environments, nitrogenous organic wastes hydrolyze into ammonia, which aerobic bacteria rapidly convert into nitrites and nitrates, leading to severe aquatic toxicity.
Table 1: Quantitative Data & Logistical Profile
Parameter
Specification
Operational Implication
Chemical Name
(2S)-N-methylmorpholine-2-carboxamide
Chiral nitrogenous organic compound.
CAS Number
1841091-38-0
Must be tracked in chemical inventory systems.
Molecular Formula
C₆H₁₂N₂O₂
High nitrogen-to-carbon ratio dictates incineration type.
Molecular Weight
144.17 g/mol
Highly soluble; poses high risk of rapid aquatic dispersion.
Storage Conditions
Sealed, dry, 2-8°C
Requires refrigerated storage to prevent degradation prior to use.
EPA Waste Classification
Non-halogenated organic waste
Must not be mixed with halogenated solvents.
Standard Operating Procedure: Waste Segregation & Disposal
Trustworthy laboratory protocols must be self-validating—meaning the procedure itself prevents errors before they occur. Do not pour this compound down the drain, and do not mix it with general solvent waste.
Step 1: Waste Segregation
Action: Collect all unused (2S)-N-methylmorpholine-2-carboxamide, reaction mixtures, and contaminated wash solvents in a dedicated, clearly labeled "Non-Halogenated Nitrogenous Organic Waste" container.
Causality: Mixing nitrogenous waste with halogenated waste alters the required incineration temperature and can inadvertently produce highly toxic dioxins during combustion.
Step 2: Temporary Storage
Action: Store the sealed waste container in a well-ventilated, secondary containment tray away from strong oxidizing agents (e.g., nitrates, perchlorates) and acids.
Causality: Morpholine derivatives can react exothermically with strong acids and oxidizers, potentially leading to container rupture or fire.
Action: Contract a licensed hazardous waste disposal facility capable of controlled, high-temperature incineration (>2000°F / 1093°C) equipped with NOx scrubbers .
Causality: High temperatures ensure complete thermal destruction of the morpholine ring. The mandatory NOx scrubber (or thermal reduction unit) neutralizes the nitrogen oxides generated during combustion, preventing the release of corrosive nitric acid precursors into the atmosphere.
In the event of an operational spill, immediate containment is required to prevent the substance from entering floor drains or municipal water systems.
Step-by-Step Cleanup Methodology:
Isolate the Area: Remove all sources of ignition. Ensure local exhaust ventilation is running at maximum capacity.
Personal Protective Equipment (PPE): Personnel must don chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. If the spill is large or heated, a respirator is required.
Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth. Never use combustible materials like sawdust.
Neutralization & Absorption: If applicable, carefully cover the spill with sodium bisulfate to neutralize any basic morpholine residues. Allow the absorbent to soak up the liquid completely.
Collection: Use non-sparking tools to scoop the saturated absorbent into a heavy-duty, vapor-tight plastic bag or a steel drum.
Surface Decontamination: Wash the contaminated surface thoroughly with a mild soap and water solution, collecting the wash water as hazardous aqueous waste.
Environmental Fate & Regulatory Grounding
Why are we so stringent about keeping this compound out of the sink? The answer lies in the environmental fate of nitrogenous organic compounds.
When morpholine derivatives enter a wastewater system, they undergo hydrolysis and biotic decomposition, releasing ammonia. In surficial aquifers and natural waterways, aerobic bacteria rapidly convert this ammonia into nitrites and nitrates (nitrification).
The US Environmental Protection Agency (EPA) strictly enforces a Maximum Contaminant Level (MCL) of 10 mg/L for nitrates and 1 mg/L for nitrites under the Safe Drinking Water Act. Exceeding these limits causes severe eutrophication in aquatic ecosystems and poses an acute health threat to humans (specifically methemoglobinemia, or "blue baby syndrome"). By strictly adhering to the incineration protocols outlined above, your laboratory directly prevents this ecological cascade.
Figure 2: Mechanistic pathway of environmental degradation and toxicity resulting from improper aqueous disposal.
References
International Programme on Chemical Safety (IPCS). "Morpholine (Health and Safety Guide 92, 1995)". INCHEM. Available at:[Link]
US Environmental Protection Agency (EPA). "Engineering Handbook For Hazardous Waste Incineration". EPA NEPIS. Available at:[Link]
US Environmental Protection Agency (EPA). "Tommy Naylor Farm - Emergency Administrative Order (Safe Drinking Water Act)". EPA.gov. Available at:[Link]
US Department of Agriculture (USDA). "Morpholine - Processing". AMS.USDA.gov. Available at:[Link]
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